molecular formula C10H13NO2 B1335760 N-[4-(2-hydroxyethyl)phenyl]acetamide CAS No. 83345-11-3

N-[4-(2-hydroxyethyl)phenyl]acetamide

カタログ番号: B1335760
CAS番号: 83345-11-3
分子量: 179.22 g/mol
InChIキー: VYEJXTZQKRHBHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2-hydroxyethyl)phenyl]acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is identified by CAS Number 83345-11-3 and should be stored sealed in a dry, room-temperature environment . This compound is a significant chemical intermediate in medicinal chemistry research, particularly in the ongoing development of novel analgesic and antipyretic agents . Current research focuses on designing acetaminophen analogs that retain therapeutic efficacy while lacking the hepatotoxicity associated with the parent drug . The metabolic oxidation of acetaminophen to N-acetyl-p-benzoquinone imine (NAPQI) is a known mechanism for liver injury; thus, structurally modified analogs like N-[4-(2-hydroxyethyl)phenyl]acetamide serve as crucial precursors for creating new chemical entities (NCEs) that do not form this toxic metabolite . Researchers value this compound for its role in building non-narcotic therapeutic pipelines. It is supplied with a purity specification and is intended for laboratory research purposes only. Handling should adhere to safety protocols, as the compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEJXTZQKRHBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391170
Record name N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83345-11-3
Record name N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-[4-(2-hydroxyethyl)phenyl]acetamide potential therapeutic applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It focuses on the structural and pharmacological potential of N-[4-(2-hydroxyethyl)phenyl]acetamide (also referred to as 4-(2-hydroxyethyl)acetanilide ) as a next-generation analgesic scaffold.[1]

Therapeutic Evaluation of N-[4-(2-hydroxyethyl)phenyl]acetamide[1]

Executive Summary: The Hepatotoxicity Paradox

Acetaminophen (Paracetamol/APAP) remains the gold standard for antipyresis and analgesia, yet its safety profile is compromised by the formation of N-acetyl-p-benzoquinone imine (NAPQI) via CYP450 metabolism.[1] The hepatotoxicity of APAP is directly linked to its phenolic hydroxyl group, which facilitates the formation of this electrophilic toxic metabolite.[1]

N-[4-(2-hydroxyethyl)phenyl]acetamide represents a strategic structural modification: the replacement of the phenolic hydroxyl with a 2-hydroxyethyl moiety.[1] This guide explores the therapeutic hypothesis that this "homologation" retains the acetanilide pharmacophore required for central analgesia while electronically decoupling the oxygen from the aromatic ring, thereby rendering the formation of a conjugated quinone imine impossible.[1]

Target Audience: Medicinal Chemists, Toxicologists, and Lead Optimization Specialists.[1]

Chemical Profiling & Structural Logic[1]
2.1 Physicochemical Identity[1]
  • IUPAC Name: N-[4-(2-hydroxyethyl)phenyl]acetamide[1]

  • Common Alias: 4-Acetamidophenethyl alcohol[1]

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • Molecular Weight: 179.22 g/mol [1]

  • Structural Class: Acetanilide derivative; Bioisostere of Paracetamol.[1]

2.2 The "Safety by Design" Hypothesis

The primary failure mode of Paracetamol is metabolic activation.[1]

  • Paracetamol: The lone pairs on the phenolic oxygen are conjugated with the aromatic ring.[1] CYP2E1 oxidation creates a radical that collapses into the highly reactive NAPQI.[1]

  • Target Molecule: The insertion of an ethylene bridge (–CH₂CH₂–) between the phenyl ring and the hydroxyl group acts as an electronic insulator .[1] The oxygen lone pairs are no longer in conjugation with the π-system of the ring.[1]

    • Result: Oxidation cannot produce a quinoid structure.[1] The metabolic pathway shifts towards benign aliphatic oxidation or glucuronidation of the alcohol.[1]

FeatureParacetamol (APAP)N-[4-(2-hydroxyethyl)phenyl]acetamideImpact
p-Substituent –OH (Phenolic)–CH₂CH₂OH (Primary Alcohol)Prevents NAPQI formation
LogP (Calc) ~0.46~0.85Improved BBB permeability
H-Bond Donors 22Retained receptor binding potential
Metabolic Risk High (Quinone Imine)Low (Glucuronidation/Sulfation)Reduced Hepatotoxicity
Therapeutic Applications & Mechanism of Action[1][3]
3.1 Primary Application: Non-Hepatotoxic Analgesic

The acetamide moiety (–NHCOCH₃) is preserved.[1][2] This group is critical for the inhibition of cyclooxygenase (COX) enzymes in the CNS and the potential activation of the endocannabinoid system (via FAAH-mediated deacetylation to the amine and subsequent conjugation with arachidonic acid).[1]

  • Mechanism: Central COX-2 inhibition (peroxidase site) and TRPV1 modulation.[1]

  • Advantage: Unlike NSAIDs, it avoids gastric ulceration.[1] Unlike APAP, it avoids glutathione depletion in the liver.[1]

3.2 Secondary Application: Prodrug Scaffold

The primary aliphatic alcohol is chemically more versatile than a phenol.[1] It serves as an excellent handle for esterification with:

  • Amino acids (e.g., Glycine, Valine): To target peptide transporters (PEPT1) for enhanced oral bioavailability.[1]

  • Succinate/Phosphate: To create highly water-soluble prodrugs for intravenous (IV) formulations.[1]

3.3 Pathway Visualization: Metabolic Divergence

The following diagram illustrates the mechanistic divergence that renders the hydroxyethyl analog safer than the parent compound.

MetabolicDivergence APAP Paracetamol (Phenolic -OH) CYP CYP2E1 / CYP3A4 Oxidation APAP->CYP Metabolic Activation Target N-[4-(2-hydroxyethyl)phenyl]acetamide (Aliphatic -OH) Target->CYP Metabolic Activation NAPQI NAPQI (Toxic Quinone Imine) CYP->NAPQI Via Phenolic Conjugation Glucuronide O-Glucuronide (Renal Excretion) CYP->Glucuronide Via Aliphatic Oxidation Toxicity Hepatocellular Necrosis (GSH Depletion) NAPQI->Toxicity Covalent Binding to Proteins Safety Safe Elimination (No GSH Depletion) Glucuronide->Safety Urinary Clearance

Caption: Comparative metabolic fate showing the inability of the hydroxyethyl analog to form the toxic NAPQI intermediate due to lack of electronic conjugation.

Experimental Protocols for Validation

To validate the therapeutic potential, the following self-validating experimental workflows are recommended.

4.1 Protocol A: Comparative Hepatotoxicity Assay (HepG2/HepaRG)

Objective: Quantify the safety margin compared to Paracetamol.

  • Cell Culture: Seed HepG2 cells (1.5 x 10⁵ cells/well) in 96-well plates using DMEM with 10% FBS. Allow 24h adhesion.

  • Starvation: Switch to serum-free medium for 12h to synchronize cell cycles and sensitize to metabolic stress.

  • Treatment:

    • Vehicle Control: 0.1% DMSO.[1]

    • Positive Control (APAP): Dose-response curve (1 mM to 30 mM). Note: APAP toxicity usually manifests >5 mM in vitro.[1]

    • Test Compound: N-[4-(2-hydroxyethyl)phenyl]acetamide (1 mM to 30 mM).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout 1 (Membrane Integrity): LDH Release Assay. Collect 50 µL supernatant, mix with LDH reaction mix, read Absorbance at 490 nm.

  • Readout 2 (Mitochondrial Health): MTT or ATP-Glo Assay on remaining cells.

  • Validation Criteria: The Test Compound must show a significantly higher IC₅₀ (>2x) compared to APAP to be considered a viable lead.

4.2 Protocol B: COX-1/COX-2 Inhibition Screening

Objective: Confirm retention of the anti-inflammatory/analgesic mechanism.[1]

  • System: Purified Ovine COX-1 and Human Recombinant COX-2 (Commercial Assay Kits, e.g., Cayman Chemical).

  • Reaction: Incubate enzyme with Heme cofactor and Test Compound (0.1 µM – 100 µM) for 15 mins.

  • Substrate: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity).

  • Data Analysis: Calculate IC₅₀.

    • Expectation: Weak inhibition of COX-1/2 (similar to Paracetamol).[1] High potency in this assay is not expected; Paracetamol is a weak inhibitor in peroxide-rich environments.[1]

    • Alternative: If COX inhibition is low, proceed to FAAH (Fatty Acid Amide Hydrolase) inhibition assays to investigate the endocannabinoid mechanism.[1]

Synthesis & Manufacturing Considerations

For researchers synthesizing this compound for testing, the following pathway ensures high purity and yield.

SynthesisWorkflow Start 4-Aminophenethyl alcohol (Starting Material) Reaction N-Acetylation Start->Reaction Reagent Acetic Anhydride (1.1 eq) Reagent->Reaction Solvent DCM / TEA 0°C -> RT Solvent->Reaction Product Crude Product Reaction->Product Purification Recrystallization (Ethanol/Water) Product->Purification Final Pure N-[4-(2-hydroxyethyl)phenyl]acetamide (>98% Purity) Purification->Final

Caption: Standard acetylation workflow. Selective N-acetylation over O-acetylation is achieved by controlling temperature (0°C) and stoichiometry.[1]

Key Synthetic Note: The primary alcohol is less nucleophilic than the aniline amine.[1] However, O-acetylation is a potential side reaction.[1] If O-acetylation occurs, mild basic hydrolysis (K₂CO₃/MeOH) will selectively cleave the ester while leaving the acetamide intact.[1]

References
  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol.[1] American Journal of Therapeutics, 12(1), 46-55.[1] Link

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics.[1] Pharmacogenetics and Genomics, 25(8), 416.[1] Link

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[1][2] European Journal of Medicinal Chemistry, 202, 112600.[1][2] Link

  • PubChem Compound Summary. Acetamide, N-[4-(2-hydroxyethyl)phenyl]- (CAS 83345-11-3).[1] National Center for Biotechnology Information.[1] Link[1]

  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis.[1] Pharmaceutical Research, 30(9), 2174-2187.[1] Link

Disclaimer: This document is a technical guide for research purposes only. N-[4-(2-hydroxyethyl)phenyl]acetamide is an experimental chemical.[1][2] It has not been approved by the FDA or EMA for human therapeutic use.[1] All synthesis and biological testing must be conducted in accordance with local safety regulations.

Sources

An In-depth Technical Guide to the Metabolic Pathways of N-[4-(2-hydroxyethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-[4-(2-hydroxyethyl)phenyl]acetamide, a compound more commonly known as paracetamol or acetaminophen, is one of the most widely used analgesic and antipyretic agents globally.[1] Despite its widespread use and general safety at therapeutic doses, its metabolic bioactivation to a toxic intermediate poses significant risks of hepatotoxicity in cases of overdose.[1][2] A thorough understanding of its metabolic fate is therefore critical for drug development professionals and researchers. This guide provides a comprehensive technical overview of the metabolic pathways of N-[4-(2-hydroxyethyl)phenyl]acetamide, detailing the enzymatic processes, the resulting metabolites, and the balance between detoxification and toxification. We will delve into the causality behind experimental choices for studying its metabolism and provide detailed protocols for key in vitro assays.

Introduction: Pharmacokinetic Profile

N-[4-(2-hydroxyethyl)phenyl]acetamide is readily absorbed orally, with a high bioavailability of approximately 88%.[1] Peak plasma concentrations are typically reached within 30 to 90 minutes of ingestion.[1] The compound has a relatively short plasma half-life of 1.5 to 2.5 hours at therapeutic doses and exhibits low binding to plasma proteins (10-25%).[1][3][4] The primary site of metabolism is the liver, with the majority of the drug being eliminated renally after metabolic conversion.[3][4]

Table 1: Key Pharmacokinetic Parameters of N-[4-(2-hydroxyethyl)phenyl]acetamide

ParameterValueReference
Oral Bioavailability~88%[1]
Time to Peak Plasma Concentration (Tmax)30 - 90 minutes[1]
Plasma Half-life (t1/2)1.5 - 2.5 hours (therapeutic dose)[1]
Volume of Distribution (Vd)~0.9 L/kg[3]
Plasma Protein Binding10 - 25%[3][4]

The Core Metabolic Pathways: A Dichotomy of Detoxification and Bioactivation

The metabolism of N-[4-(2-hydroxyethyl)phenyl]acetamide is a critical determinant of both its therapeutic efficacy and its potential for toxicity. The metabolic processes primarily occur in the liver and can be broadly categorized into two major Phase II conjugation pathways and a minor but crucial Phase I oxidation pathway.[3]

Phase II Conjugation: The Primary Routes of Detoxification

At therapeutic doses, the vast majority of N-[4-(2-hydroxyethyl)phenyl]acetamide is metabolized through conjugation reactions, which render the molecule more water-soluble and facilitate its excretion.

  • Glucuronidation: This is the most predominant metabolic pathway, accounting for approximately 52-57% of the metabolism of a therapeutic dose.[2] The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl group of the parent compound.

  • Sulfation: The second major conjugation pathway is sulfation, which accounts for about 30-44% of the metabolism at therapeutic concentrations.[2] This process is mediated by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the phenolic hydroxyl group.

These conjugated metabolites, N-acetyl-p-aminophenyl glucuronide and N-acetyl-p-aminophenyl sulfate, are pharmacologically inactive and are readily eliminated from the body via the kidneys.[3]

Phase I Oxidation: The Pathway to Toxicity

A smaller fraction of N-[4-(2-hydroxyethyl)phenyl]acetamide, typically 5-10% at therapeutic doses, undergoes oxidation via the cytochrome P450 (CYP) enzyme system.[2] This pathway is of paramount importance from a toxicological perspective as it leads to the formation of a highly reactive and toxic metabolite.

  • Formation of N-acetyl-p-benzoquinone imine (NAPQI): The primary CYP isozyme involved in this bioactivation is CYP2E1, with minor contributions from CYP1A2 and CYP3A4. These enzymes oxidize N-[4-(2-hydroxyethyl)phenyl]acetamide to form N-acetyl-p-benzoquinone imine (NAPQI).[3] NAPQI is a highly electrophilic and reactive molecule.

Detoxification of NAPQI: The Crucial Role of Glutathione

Under normal physiological conditions, the small amount of NAPQI produced is rapidly detoxified through conjugation with glutathione (GSH), a tripeptide antioxidant present in high concentrations in hepatocytes. This reaction is catalyzed by glutathione S-transferases (GSTs) and results in the formation of a non-toxic glutathione conjugate. This conjugate is further metabolized to cysteine and mercapturic acid derivatives, which are then excreted in the urine.[3]

The Onset of Hepatotoxicity: The Consequence of Glutathione Depletion

The toxic potential of N-[4-(2-hydroxyethyl)phenyl]acetamide is realized when the rate of NAPQI formation exceeds the capacity of the glutathione detoxification pathway. This typically occurs in cases of overdose, where the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the CYP-mediated oxidation pathway.

The excessive production of NAPQI leads to the rapid depletion of hepatic glutathione stores. Once GSH levels fall below a critical threshold (typically around 70-80% depletion), NAPQI is free to react with other cellular macromolecules, particularly cellular proteins. The covalent binding of NAPQI to critical mitochondrial proteins is a key initiating event in the cascade of cellular damage, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis and acute liver failure.

Visualizing the Metabolic Network

The intricate balance between the detoxification and bioactivation pathways of N-[4-(2-hydroxyethyl)phenyl]acetamide can be effectively visualized using a pathway diagram.

Acetaminophen_Metabolism cluster_therapeutic Therapeutic Doses cluster_toxic Overdose / Toxic Pathway APAP N-[4-(2-hydroxyethyl)phenyl]acetamide (Acetaminophen) Glucuronide Acetaminophen Glucuronide (Inactive, Excreted) APAP->Glucuronide Glucuronidation (UGTs) ~52-57% Sulfate Acetaminophen Sulfate (Inactive, Excreted) APAP->Sulfate Sulfation (SULTs) ~30-44% NAPQI NAPQI (N-acetyl-p-benzoquinone imine) (Toxic Metabolite) APAP->NAPQI Oxidation (CYP2E1, 1A2, 3A4) ~5-10% GSH_Detox Glutathione Conjugate (Non-toxic) NAPQI->GSH_Detox Glutathione (GSH) Detoxification Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Depleted GSH Hepatotoxicity Hepatocellular Necrosis Protein_Adducts->Hepatotoxicity

Caption: Metabolic pathways of N-[4-(2-hydroxyethyl)phenyl]acetamide.

Experimental Methodologies for Studying Metabolism

The elucidation of the metabolic pathways of N-[4-(2-hydroxyethyl)phenyl]acetamide has been heavily reliant on a variety of in vitro experimental systems. These models allow for the controlled investigation of specific enzymatic reactions and the identification of metabolites in a simplified and reproducible environment.

In Vitro Experimental Models

The choice of an in vitro system is dictated by the specific question being addressed. For instance, to study Phase I metabolism, liver microsomes are often the system of choice, whereas for a more complete picture of both Phase I and Phase II metabolism, hepatocytes are preferred.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of cytochrome P450 enzymes.[5] They are a valuable tool for studying Phase I oxidative metabolism and for determining the intrinsic clearance of a compound by these enzymes.

  • Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a cellular context.[6] They can be used in suspension or as plated cultures.

Experimental Workflow: A Step-by-Step Approach

A typical experimental workflow to investigate the in vitro metabolism of a compound like N-[4-(2-hydroxyethyl)phenyl]acetamide involves several key steps, from initial incubation to the final analysis of metabolites.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis Prep_Compound Prepare Test Compound (e.g., N-[4-(2-hydroxyethyl)phenyl]acetamide) Incubate Incubate Compound with System (37°C, with cofactors like NADPH) Prep_Compound->Incubate Prep_System Prepare In Vitro System (e.g., Liver Microsomes or Hepatocytes) Prep_System->Incubate Sample Collect Samples at Defined Time Points Incubate->Sample Terminate Terminate Reaction (e.g., with Acetonitrile) Sample->Terminate Process Process Samples (e.g., Centrifugation) Terminate->Process Analyze Analyze by LC-MS/MS Process->Analyze Identify Identify and Quantify Metabolites Analyze->Identify

Caption: General experimental workflow for in vitro metabolism studies.

Detailed Protocol: Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of N-[4-(2-hydroxyethyl)phenyl]acetamide in liver microsomes. The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

Materials:

  • Liver microsomes (human, rat, etc.)

  • N-[4-(2-hydroxyethyl)phenyl]acetamide

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-[4-(2-hydroxyethyl)phenyl]acetamide in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • To initiate the reaction, add the N-[4-(2-hydroxyethyl)phenyl]acetamide solution (final concentration typically 1 µM) and the NADPH regenerating system to the microsomal suspension.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of N-[4-(2-hydroxyethyl)phenyl]acetamide at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

Analytical Techniques for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for the identification and quantification of drug metabolites.[7] High-resolution mass spectrometry provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions.[7]

Conclusion: A Paradigm of Dose-Dependent Toxicity

The metabolic pathways of N-[4-(2-hydroxyethyl)phenyl]acetamide serve as a classic example of how the metabolic fate of a drug can dictate its safety profile. At therapeutic doses, efficient detoxification via glucuronidation and sulfation ensures its safety. However, the dose-dependent shift towards the bioactivation pathway in overdose scenarios highlights the critical importance of understanding these metabolic processes. For researchers and drug development professionals, a comprehensive grasp of these pathways, coupled with robust in vitro and in vivo experimental methodologies, is essential for the development of safer and more effective therapeutic agents.

References

  • Brodie, B. B., & Axelrod, J. (1948). The estimation of acetanilide and its metabolic products, aniline, N-acetyl p-aminophenol and p-aminophenol (free and conjugated) in biological fluids and tissues. Journal of Pharmacology and Experimental Therapeutics, 94(1), 22–28. [Link]

  • Forrest, J. A., Clements, J. A., & Prescott, L. F. (1982). Clinical pharmacokinetics of paracetamol. Clinical pharmacokinetics, 7(2), 93–107. [Link]

  • Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232. [Link]

  • Jaeschke, H., & Ramachandran, A. (2024). Acetaminophen should be a critical reference hepatotoxin for evaluating human-relevant in vitro models. Toxicological Sciences, kfae001. [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov's Page. [Link]

  • Mazaleuskaya, L. L., Theken, K. N., Gong, L., Thorn, C. F., FitzGerald, G. A., Altman, R. B., & Klein, T. E. (2015). PharmGKB summary: pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and genomics, 25(8), 416–426. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Ohno, Y. (2002). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicology, 179(1-2), 103–115. [Link]

  • Prescott, L. F. (1980). Kinetics and metabolism of paracetamol and phenacetin. British journal of clinical pharmacology, 10 Suppl 2(Suppl 2), 291S–298S. [Link]

  • Singh, S., & Kumar, V. (2011). In vitro test methods for metabolite identification: A review. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 78-84. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • van der Horst, J., & van den Broek, S. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 9(10), 253. [Link]

  • Yan, Z., & Caldwell, G. W. (2001). Analytical strategies for identifying drug metabolites. Current drug metabolism, 2(4), 363–384. [Link]

  • Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. Journal of clinical and translational hepatology, 4(2), 131–142. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide , a key intermediate in the development of pharmaceutical agents (e.g.,


-adrenergic receptor agonists). The core challenge in this synthesis is achieving chemoselectivity —specifically, acetylating the aniline nitrogen without esterifying the primary alcohol. This guide presents an optimized aqueous suspension method  that leverages the nucleophilicity difference between amines and alcohols to achieve >95% selectivity, minimizing the need for complex protecting group strategies.

Introduction & Retrosynthetic Strategy

The target compound, N-[4-(2-hydroxyethyl)phenyl]acetamide, possesses two nucleophilic sites: a primary amine and a primary alcohol.

  • The Challenge: Standard acetylation (e.g., using acetyl chloride and pyridine) can lead to di-acetylation (formation of the ester-amide) or O-acetylation if conditions are too forcing.

  • The Solution: Utilizing Acetic Anhydride (

    
    )  in a biphasic or aqueous medium. Under neutral to slightly acidic conditions, the amine (
    
    
    
    ) is significantly more nucleophilic than the alcohol (
    
    
    ), allowing for kinetic control of the reaction.
Reaction Scheme

The following diagram illustrates the reaction pathway and the potential side reaction (O-acetylation) that this protocol avoids.

ReactionScheme SM 4-Aminophenethyl Alcohol (CAS 104-10-9) Target N-[4-(2-hydroxyethyl)phenyl]acetamide (Target Product) SM->Target Kinetic Control (Water/DCM, <30°C) SideProduct O-Acetyl Impurity (Ester) SM->SideProduct Thermodynamic Control (Excess Ac2O, Heat, Strong Base) Reagent Acetic Anhydride (1.1 eq) Reagent->Target

Figure 1: Chemoselective N-acetylation pathway favoring amide formation over esterification.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
4-Aminophenethyl alcohol 104-10-9>98%Starting Material (Limiting Reagent)
Acetic Anhydride 108-24-7>99%Acetylating Agent
Dichloromethane (DCM) 75-09-2ACS GradeSolvent (Method B)
Water (Deionized) 7732-18-5-Solvent (Method A - Green)
Ethyl Acetate 141-78-6ACS GradeExtraction/Recrystallization
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (pressure-equalizing recommended).

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Two methods are provided. Method A is the preferred "Green Chemistry" approach for scale-up, utilizing water to suppress O-acetylation. Method B is a traditional organic phase method for small-scale, anhydrous applications.

Method A: Aqueous Suspension (High Selectivity)

Best for: Gram-scale synthesis, high purity requirements.

  • Preparation: In a 250 mL RBF, suspend 4-aminophenethyl alcohol (13.7 g, 100 mmol) in deionized water (100 mL) . The starting material may not dissolve completely; this is normal.

  • Addition: Cool the suspension to 10–15°C using a water bath. Add acetic anhydride (11.2 g, 10.4 mL, 110 mmol) dropwise over 20 minutes with vigorous stirring.

    • Mechanism:[1][2][3] The amine reacts rapidly with the anhydride. The water acts as a heat sink and competes with the alcohol group for any excess anhydride, hydrolyzing it to acetic acid rather than allowing it to esterify the phenyl alcohol.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours . The suspension should clarify (if the product is soluble hot) or change appearance as the product precipitates.

  • Workup:

    • Cool the mixture to 0–5°C for 1 hour to maximize precipitation.

    • Filter the white solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 20 mL) to remove residual acetic acid.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Method B: DCM/Organic Phase

Best for: Small scale (<1g) or if the product is water-soluble.

  • Dissolution: Dissolve 4-aminophenethyl alcohol (1.37 g, 10 mmol) in dry DCM (20 mL) .

  • Reaction: Add Acetic Anhydride (1.02 g, 10 mmol) dropwise at 0°C . Note: No base (e.g., Et3N) is added to prevent activation of the hydroxyl group.

  • Monitoring: Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting amine (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
  • Quenching: Add water (10 mL) and stir for 10 minutes.

  • Extraction: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 10 mL). Combine organics, dry over

    
    , and concentrate in vacuo.
    

Purification & Characterization

Recrystallization

If the crude product shows traces of O-acetylated impurity (visible by NMR), recrystallize from Ethyl Acetate/Ethanol (9:1) or Water .

  • Target Appearance: White to off-white crystalline solid.

  • Yield: Expected 85–92%.

Analytical Data (Expected)

The following data validates the structure of N-[4-(2-hydroxyethyl)phenyl]acetamide.

TechniqueSignal/ParameterAssignment/Interpretation

H NMR

2.08 (s, 3H)
Acetyl methyl group (

)
(DMSO-

, 400 MHz)

2.68 (t,

Hz, 2H)
Benzylic methylene (

)

3.56 (t,

Hz, 2H)
Hydroxymethyl methylene (

)

4.60 (bs, 1H)
Hydroxyl proton (

),

exchangeable

7.10 (d, 2H), 7.48 (d, 2H)
Aromatic AA'BB' system (para-substituted)

9.85 (s, 1H)
Amide proton (

)
IR Spectroscopy 3200-3400 cm

Broad O-H and N-H stretch
1660 cm

Amide I (C=O stretch)
Mass Spectrometry m/z 179.2 [M+H]

Consistent with Molecular Weight (179.22 g/mol )

Troubleshooting & Optimization

The following decision tree helps resolve common synthesis issues.

Troubleshooting Start Issue Detected CheckTLC Check TLC/NMR: Is O-acetyl ester present? Start->CheckTLC YesEster YES: O-Acetylation occurred CheckTLC->YesEster Extra spot (Higher Rf) NoReaction NO: Incomplete Conversion CheckTLC->NoReaction SM remains FixEster Soln: Hydrolyze Ester Stir in 1M NaOH/MeOH for 30 min (Amide is stable, Ester cleaves) YesEster->FixEster FixConversion Soln: Increase Temp to 40°C OR Add 0.1 eq DMAP (Caution: may cause O-acylation) NoReaction->FixConversion

Figure 2: Troubleshooting logic for chemoselectivity issues.

Critical Control Points
  • Temperature: Keep reaction <30°C. Higher temperatures increase the rate of O-acylation.

  • Stoichiometry: Do not exceed 1.1 equivalents of Acetic Anhydride. Excess reagent drives the thermodynamic product (di-acetylated).

  • Solvent Choice: In Method A, water is crucial. It solvates the ammonium intermediate and hydrolyzes excess anhydride, acting as a "buffer" against O-acylation.

Safety & Compliance

  • Acetic Anhydride: Corrosive, lachrymator, and flammable. Handle in a fume hood. Reacts violently with strong nucleophiles.

  • 4-Aminophenethyl Alcohol: Irritant. Avoid inhalation of dust.

  • Waste Disposal: Neutralize aqueous filtrates with sodium bicarbonate before disposal. Organic solvents must be disposed of in halogenated/non-halogenated waste streams accordingly.

References

  • Chemoselective Acetylation

    • Original Concept: Acetylation of amines in aqueous media (Schotten-Baumann conditions)
    • Source: "Acetylation of Amines in Aqueous Solution." Journal of Chemical Education.

  • Starting Material Synthesis & Reactivity

    • Context: 4-aminophenethyl alcohol is a known intermediate for tyramine deriv
    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7709, 4-Aminophenethyl alcohol. [Link]

  • Target Compound Data (Analogous)

    • Structure Verification: Spectroscopic data for N-(4-substituted phenyl)acetamides (e.g., Phenacetin, Paracetamol) confirms the expected NMR shifts.
    • Source: NIST Chemistry WebBook, SRD 69.[5] "N-(4-Ethoxyphenyl)acetamide (Phenacetin)."[6] [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-[4-(2-hydroxyethyl)phenyl]acetamide in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[4-(2-hydroxyethyl)phenyl]acetamide, also known as Paracetamol Impurity E or Acetaminophen Impurity E, is a critical process-related impurity and potential degradation product in the synthesis of Acetaminophen (Paracetamol).[1] The stringent control and accurate quantification of such impurities are paramount to ensure the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies worldwide. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise analysis of N-[4-(2-hydroxyethyl)phenyl]acetamide.

The causality behind the selection of this reversed-phase HPLC method lies in its ability to effectively separate polar and non-polar compounds, making it ideal for resolving Paracetamol and its structurally similar impurities.[2][3] The protocol herein is designed to be a self-validating system, incorporating system suitability tests to ensure the consistent and reliable performance of the chromatographic system. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Acetaminophen.

Materials and Methods

Instrumentation and Materials
  • HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector is recommended for this analysis.[4]

  • Chromatographic Column: A C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) is employed for the separation.

  • Reference Standard: A certified reference standard of N-[4-(2-hydroxyethyl)phenyl]acetamide is required for calibration and system suitability checks.

  • Reagents: HPLC grade acetonitrile, methanol, and water are necessary. Analytical grade formic acid or phosphate buffer salts are also required.

  • Sample Preparation: The sample containing N-[4-(2-hydroxyethyl)phenyl]acetamide should be dissolved in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of N-[4-(2-hydroxyethyl)phenyl]acetamide. The selection of a C18 column is based on its proven efficacy in separating a wide range of pharmaceutical compounds.[3] A gradient elution is chosen to ensure the efficient elution of both the active pharmaceutical ingredient (API) and its impurities within a reasonable runtime.

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions [4][5]

The gradient elution program is designed to provide optimal separation between Paracetamol and its related substances.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
25.1955
30.0955

Table 2: Gradient Elution Program

The detection wavelength of 245 nm is selected based on the UV absorbance maxima of Paracetamol and its impurities, ensuring sensitive detection of the analyte of interest.[5][6]

Experimental Protocol

The following diagram illustrates the comprehensive workflow for the analysis of N-[4-(2-hydroxyethyl)phenyl]acetamide.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep Use in sample_prep Sample Solution Preparation reagent_prep->sample_prep Use in system_suitability System Suitability Testing (SST) standard_prep->system_suitability Inject sample_injection Sample Injection sample_prep->sample_injection Inject system_equilibration System Equilibration system_equilibration->system_suitability Precedes system_suitability->sample_injection If SST passes peak_integration Peak Integration & Identification sample_injection->peak_integration Generates data quantification Quantification peak_integration->quantification Provides peak area reporting Reporting quantification->reporting Generates results

Caption: Workflow for the HPLC analysis of N-[4-(2-hydroxyethyl)phenyl]acetamide.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly. Degas the solution before use.

    • Mobile Phase B: Use HPLC grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of N-[4-(2-hydroxyethyl)phenyl]acetamide reference standard.

    • Dissolve and dilute it in the diluent (typically a 50:50 mixture of Mobile Phase A and B) to achieve a final concentration of approximately 10 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing the analyte.

    • Dissolve and dilute the sample in the diluent to obtain a theoretical concentration of N-[4-(2-hydroxyethyl)phenyl]acetamide within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration and Suitability:

    • Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.[4]

    • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

    • Inject the standard solution multiple times (typically five or six injections) to perform system suitability testing.

  • Analysis:

    • Inject the prepared sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

System Suitability

To ensure the validity of the analytical results, system suitability parameters must be met before sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures symmetrical peak shape for accurate integration.
Theoretical Plates (N) > 2000Indicates the efficiency of the column in separating the analyte.
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the analytical system.

Table 3: System Suitability Parameters and Acceptance Criteria

Method Validation and Forced Degradation

A comprehensive method validation should be performed in accordance with ICH guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced degradation studies are essential to establish the stability-indicating nature of the method.[7] Paracetamol is known to degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[7][8] By subjecting the sample to these stress conditions, it can be demonstrated that the method is capable of separating the degradation products from the main analyte peak, ensuring that the assay results are not affected by the presence of degradants.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative determination of N-[4-(2-hydroxyethyl)phenyl]acetamide. The use of a C18 column with a gradient elution of formic acid-modified water and acetonitrile delivers excellent separation and peak shape.[4][9] This method is well-suited for routine quality control analysis and stability studies in the pharmaceutical industry, contributing to the overall safety and quality of Acetaminophen-containing products.

References

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • International Journal of Creative Research Thoughts. Validation Of Hplc Method For Paracetamol Tablets In Dosage Form. Available from: [Link]

  • AKJournals. Validation of HPLC-DAD method for analysis of paracetamol and potassium sorbate in liquid oral formulations and its application to forced degradation study in. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of N,N-Bis(2-hydroxy)-p-phenylenediamine on Primesep 100 Column. Available from: [Link]

  • ResearchGate. The Dtermination of Paracetamol by HPLC Validation of the Method and Application on Serum Samples. Available from: [Link]

  • Elsevier. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Available from: [Link]

  • ResearchGate. Validation of an HPLC Analytical Method for the Determination of Paracetamol in Generic and Branded Tablet Dosage Forms. Available from: [Link]

  • ResearchGate. Forced Degradation Study Of Paracetamol Levels Using Uv-Vis Spechtrophotometry: Studi Degradasi Paksa Terhadap Kadar Paracetamol Menggunakan Spektrofotometri UV-Vis. Available from: [Link]

  • National Institutes of Health. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Available from: [Link]

  • PubChem. n-(4-Ethyl-2-hydroxy-phenyl)-acetamide. Available from: [Link]

  • Google Patents. Method and assays for quantitation of acetamide in a composition.
  • International Journal of Pharmaceutical Sciences Review and Research. METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. Available from: [Link]

  • Latin American Journal of Pharmacy. Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Degradation Study Of Paracetamol In Bulk And Tablet Using Uv Spectroscopy. Available from: [Link]

  • PubChem. Acetaminophen. Available from: [Link]

Sources

Application Notes and Protocols for N-[4-(2-hydroxyethyl)phenyl]acetamide in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of Phenylacetamide Derivatives

The quest for novel therapeutic agents against cancer is a cornerstone of modern drug discovery. Within this landscape, phenylacetamide derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][2] These molecules offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activity. This guide focuses on N-[4-(2-hydroxyethyl)phenyl]acetamide, a representative member of this class, and provides a comprehensive framework for evaluating its cytotoxic and pro-apoptotic properties.

While extensive data on the specific cytotoxic profile of N-[4-(2-hydroxyethyl)phenyl]acetamide is still emerging, the broader family of phenylacetamide derivatives has been shown to induce apoptosis, or programmed cell death, a highly desirable trait for anticancer agents.[3][4] The mechanism often involves the modulation of key regulatory proteins in the apoptotic cascade, including the Bcl-2 family and executioner caspases.[4]

This document is intended for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols for essential cytotoxicity assays but also delves into the scientific rationale behind these procedures, empowering users to design, execute, and interpret their experiments with confidence.

Physicochemical Properties of N-[4-(2-hydroxyethyl)phenyl]acetamide

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[5]
Molecular Weight 179.22 g/mol PubChem[5]
IUPAC Name N-[4-(2-hydroxyethyl)phenyl]acetamidePubChem[5]
CAS Number 6375-33-3PubChem[5]

Solubility and Stock Solution Preparation:

For in vitro assays, N-[4-(2-hydroxyethyl)phenyl]acetamide is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to ensure complete dissolution. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working concentrations for cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is essential when evaluating the cytotoxic potential of a novel compound. The following workflow provides a logical progression from initial screening to mechanistic investigation.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanistic Elucidation cluster_interpretation Phase 3: Data Analysis & Interpretation start Prepare N-[4-(2-hydroxyethyl)phenyl]acetamide Stock Solution cell_culture Culture Selected Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50 Determination) cell_culture->mtt_assay ldh_assay LDH Assay for Membrane Integrity mtt_assay->ldh_assay Confirm Cytotoxicity apoptosis_assay Annexin V/PI Staining for Apoptosis ldh_assay->apoptosis_assay Investigate Cell Death Mechanism caspase_assay Caspase-3/7 Activity Assay apoptosis_assay->caspase_assay ros_assay ROS Production Assay caspase_assay->ros_assay data_analysis Calculate IC50, Analyze Flow Cytometry Data ros_assay->data_analysis conclusion Draw Conclusions on Cytotoxicity & Mechanism data_analysis->conclusion

Caption: A generalized experimental workflow for assessing the cytotoxicity of N-[4-(2-hydroxyethyl)phenyl]acetamide.

Core Cytotoxicity Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells, providing an indirect measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-[4-(2-hydroxyethyl)phenyl]acetamide in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or using a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[11] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a parallel plate for the LDH assay.

  • Establish Controls: For accurate quantification, three controls are essential:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation period.

    • Background: Medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction (if applicable): Add a stop solution if required by the kit protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mechanistic Assays: Unraveling the Mode of Action

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by cells with an intact membrane. Therefore:

  • Viable cells: Annexin V-negative, PI-negative.

  • Early apoptotic cells: Annexin V-positive, PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-[4-(2-hydroxyethyl)phenyl]acetamide at concentrations around the determined IC₅₀ value for an appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[17] Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite with a 488 nm laser and collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[18] Caspase-3 and -7 are key executioner caspases. This assay utilizes a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a reporter molecule (a chromophore, pNA, or a fluorophore, AMC).[19] Cleavage of the substrate by active caspase-3/7 releases the reporter, which can be quantified.

Protocol:

  • Cell Lysis: After treating cells with the compound, lyse the cells using a chilled lysis buffer provided with the assay kit.[20]

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample. Add the caspase-3/7 substrate solution.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase activity in treated samples to that in untreated controls to determine the fold-increase in activity.

Proposed Signaling Pathway for Phenylacetamide-Induced Apoptosis

Based on existing literature for related compounds, N-[4-(2-hydroxyethyl)phenyl]acetamide may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase compound N-[4-(2-hydroxyethyl)phenyl]acetamide bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) (Upregulation) compound->bax Promotes mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway initiated by N-[4-(2-hydroxyethyl)phenyl]acetamide.

Interpreting the Data: A Holistic View

A decrease in cell viability (MTT assay) coupled with an increase in LDH release indicates cytotoxic activity. If cytotoxicity is observed, the subsequent mechanistic assays provide deeper insights:

  • Annexin V+/PI- population increase: Suggests apoptosis is a primary mode of cell death.

  • Increased Caspase-3/7 activity: Confirms the involvement of executioner caspases, strengthening the evidence for apoptosis.

  • ROS Production: Some compounds induce cytotoxicity through the generation of reactive oxygen species (ROS).[21][22] An increase in ROS can lead to oxidative stress and trigger apoptosis.[23][24] Assays using probes like DCFDA can be employed to measure ROS levels.

Conclusion

N-[4-(2-hydroxyethyl)phenyl]acetamide belongs to a class of compounds with established cytotoxic potential. The protocols and workflow detailed in this guide provide a robust framework for the systematic evaluation of its effects on cancer cells. By combining viability, cytotoxicity, and mechanistic assays, researchers can build a comprehensive profile of this compound, paving the way for further preclinical development. It is imperative that each assay is performed with appropriate controls and that results are validated across multiple cell lines and time points to ensure the scientific rigor of the findings.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, PMID: 24250632. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Mohammadi-Farani, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 10(5), 375–383. [Link]

  • El-Sayed, Y. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed, 37895963. [Link]

  • El-Sayed, Y. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC, PMC10609348. [Link]

  • Ghorab, M. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. PubMed, 32481682. [Link]

  • Ahmad, A., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed, 20452462. [Link]

  • Al-Otaibi, W. Q., et al. (2025). 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na extracted from fig as a novel cytotoxic and apoptosis inducer in SKOV-3 and AMJ-13 cell lines via P53 and caspase-8 pathway. ResearchGate. [Link]

  • Mohammadi-Farani, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PubMed, 26539281. [Link]

  • PubChem. (n.d.). Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. PubChem. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central, PMC7324353. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed, 32629335. [Link]

  • ResearchGate. (2017). (PDF) Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. ResearchGate. [Link]

  • Mohammed, Y. H. E., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • MDPI. (n.d.). Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. MDPI. [Link]

  • MDPI. (n.d.). Detection of Oxidative Stress Induced by Nanomaterials in Cells—The Roles of Reactive Oxygen Species and Glutathione. MDPI. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • National Center for Biotechnology Information. (n.d.). Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. PMC. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC, PMC3219643. [Link]

Sources

Application Note: Qualification and Protocol for N-[4-(2-hydroxyethyl)phenyl]acetamide Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical scientists and analytical chemists requiring a robust protocol for the qualification and use of N-[4-(2-hydroxyethyl)phenyl]acetamide (CAS 83345-11-3). This compound serves as a critical Reference Standard for impurity profiling of phenethyl-derived pharmaceuticals and as a structural analog Internal Standard (IS) for acetanilide-class drugs.

Executive Summary

N-[4-(2-hydroxyethyl)phenyl]acetamide is a structural analog of Acetaminophen (Paracetamol) where the phenolic hydroxyl group is replaced by a 2-hydroxyethyl chain. In drug development, it functions primarily as:

  • Process-Related Impurity Reference: For Active Pharmaceutical Ingredients (APIs) synthesized from 4-aminophenethyl alcohol (e.g., specific beta-blocker intermediates or modified polyurethanes).

  • Structural Analog Internal Standard (IS): For the LC-MS/MS quantification of acetanilides, offering similar ionization efficiency without isobaric interference.

This guide provides a self-validating protocol for its characterization, handling, and analytical application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before establishing an analytical method, the reference standard must be fully characterized. The following data defines the target molecule.

PropertySpecification
IUPAC Name N-[4-(2-hydroxyethyl)phenyl]acetamide
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~14.8 (Alcohol), ~1.2 (Amide nitrogen - protonated)
LogP ~0.35 (Low lipophilicity, polar)
Melting Point 108–112 °C (Typical range)

Origin & Synthesis Pathway (Process Understanding)

Understanding the origin of this impurity is vital for Root Cause Analysis (RCA) in manufacturing. It typically arises during the acetylation of 4-aminophenethyl alcohol , a common building block. If this amine is present as a contaminant in aniline starting materials, the target impurity forms.

Figure 1: Synthesis and Impurity Formation Pathway

SynthesisPathway Start 4-Aminophenethyl Alcohol (Starting Material) Intermediate Reaction Matrix Start->Intermediate Dissolution Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Acetylation Target N-[4-(2-hydroxyethyl)phenyl]acetamide (Target Standard) Intermediate->Target N-Acetylation (Major) SideProduct O-Acetylated Impurities (Potential) Intermediate->SideProduct Over-Acetylation

Caption: Formation of the target standard via selective N-acetylation of 4-aminophenethyl alcohol.

Protocol 1: Characterization & Qualification Strategy

To qualify a batch of N-[4-(2-hydroxyethyl)phenyl]acetamide as a Primary Reference Standard, you must verify its structure and purity using orthogonal methods.

Structural Confirmation (NMR)
  • Solvent: DMSO-d6

  • ¹H NMR Expectations:

    • Amide NH: Singlet at ~9.8 ppm.

    • Aromatic Protons: Two doublets (AA'BB' system) at ~7.5 ppm and ~7.1 ppm.

    • Ethyl Chain: Two triplets. Methylene adjacent to ring (~2.6 ppm) and methylene adjacent to OH (~3.5 ppm).

    • Hydroxyl OH: Broad singlet/triplet (exchangeable) at ~4.6 ppm.

    • Acetyl Methyl: Singlet at ~2.0 ppm.

Mass Spectrometry (ESI+)
  • Mode: Positive Ion Electrospray (ESI+)

  • Parent Ion: [M+H]⁺ = 180.2 Da

  • Fragment Ions (MS/MS):

    • Loss of Ketene (-42 Da): m/z ~138 (4-aminophenethyl alcohol core).

    • Loss of Water (-18 Da) from the alcohol tail.

Purity Assessment (HPLC-UV)
  • Objective: Ensure purity >98.0% (area normalization).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 245 nm (max absorption for acetanilides).

Protocol 2: Analytical Application (Impurity Profiling)

This protocol describes how to use the standard to detect process impurities in related drug substances (e.g., substituted anilines).

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10.0 mg of N-[4-(2-hydroxyethyl)phenyl]acetamide into a 10 mL volumetric flask. Dissolve in Methanol.[1]

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of Mobile Phase A.

System Suitability Criteria
  • Retention Time (RT): The target should elute after Paracetamol (due to the ethyl spacer increasing lipophilicity) but before non-polar precursors.

  • Tailing Factor: ≤ 1.5.

  • Signal-to-Noise (LOQ): ≥ 10:1 at 0.05% concentration level.

Protocol 3: Use as Internal Standard (LC-MS/MS)

Due to its structural similarity to Acetaminophen (Paracetamol) and other acetanilides, this compound is an excellent Internal Standard. It mimics the ionization behavior of the analyte but separates chromatographically, preventing ion suppression.

Why use this IS?
  • Non-Isobaric: MW 179 vs. Paracetamol MW 151. No crosstalk.

  • Similar pKa: The amide functionality dictates ionization; both protonate readily.

  • Chromatographic Resolution: The hydroxyethyl group adds slight retention, ensuring the IS does not co-elute with the drug, reducing matrix effects.

LC-MS/MS Workflow
Figure 2: LC-MS/MS Analytical Decision Tree

LCMSWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: N-[4-(2-hydroxyethyl)phenyl]acetamide Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Inject Inject LC-MS/MS (C18 Column) Extract->Inject Detect MRM Detection Inject->Detect Result Quantification Ratio (Analyte Area / IS Area) Detect->Result Analyte: 152 -> 110 IS: 180 -> 138

Caption: Workflow for using the target as an Internal Standard in bioanalysis.

MRM Transitions

For Triple Quadrupole (QqQ) systems:

  • Precursor: 180.2 (M+H)⁺

  • Quantifier Transition: 180.2 → 138.1 (Loss of acetyl group).

  • Qualifier Transition: 180.2 → 120.1 (Further fragmentation).

  • Collision Energy: Optimize between 15–25 eV.

Handling, Stability & Safety

  • Storage: Store at 2–8°C in a desiccator. The primary alcohol moiety can be hygroscopic; protect from moisture.

  • Stability: Stable for >2 years in solid state if protected from light. In solution (Methanol), stable for 1 month at -20°C.

  • Safety: Treat as a potential irritant. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Degradation: Under strong acidic/basic hydrolysis, it degrades to 4-aminophenethyl alcohol (loss of acetyl group). Avoid extreme pH in mobile phases (> pH 9).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108853, N-[4-(2-hydroxyethyl)phenyl]acetamide. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Monograph: Paracetamol.[2][3][4][5][1][6] (Contextual reference for acetanilide impurity profiling standards).

Sources

The Versatile Scaffold: N-[4-(2-hydroxyethyl)phenyl]acetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. N-[4-(2-hydroxyethyl)phenyl]acetamide, a structurally unassuming molecule, represents a significant and highly adaptable platform for medicinal chemists. Its unique combination of a modifiable hydroxyethyl group, a central phenyl ring amenable to substitution, and a synthetically accessible acetamide linkage provides a tripartite foundation for generating diverse chemical libraries. This guide offers an in-depth exploration of the applications of N-[4-(2-hydroxyethyl)phenyl]acetamide, complete with detailed protocols for its synthesis, characterization, and derivatization, aimed at researchers, scientists, and professionals engaged in the multifaceted process of drug development.

Introduction: The Strategic Value of the N-[4-(2-hydroxyethyl)phenyl]acetamide Core

N-[4-(2-hydroxyethyl)phenyl]acetamide, while not a prominent therapeutic agent in its own right, embodies the principle of a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The core structure, derivable from the commercially available 2-(4-aminophenyl)ethanol[1][2][3][4], presents multiple avenues for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The primary hydroxyl group serves as a key handle for esterification, etherification, or conversion to other functional groups, enabling the exploration of prodrug strategies or the introduction of moieties that can engage in specific hydrogen bonding interactions with biological targets. The aromatic ring can be further functionalized to modulate electronic properties and steric bulk, which are critical determinants of target binding and selectivity. Finally, the acetamide group, while seemingly simple, provides a stable linkage and contributes to the overall polarity and solubility of the molecule.

This guide will illuminate the practical utility of this scaffold, moving from its fundamental synthesis to its application as a building block in the creation of more complex and biologically active molecules.

Synthesis and Characterization of N-[4-(2-hydroxyethyl)phenyl]acetamide

The most direct and efficient synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide involves the N-acetylation of its precursor, 2-(4-aminophenyl)ethanol. This reaction is a robust and scalable process, making the scaffold readily accessible for research and development purposes.

Protocol 1: Synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide via N-Acetylation

This protocol details the straightforward synthesis of the target compound from its amine precursor.

Materials:

  • 2-(4-Aminophenyl)ethanol

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-(4-aminophenyl)ethanol (1 equivalent) in a minimal amount of glacial acetic acid with stirring.

  • Acetylation: To the stirred solution, slowly add acetic anhydride (1.1 equivalents) at room temperature. The reaction is typically exothermic, and cooling may be applied to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude N-[4-(2-hydroxyethyl)phenyl]acetamide.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Expected Outcome: A white to off-white crystalline solid.

Causality of Experimental Choices: The use of glacial acetic acid as a solvent ensures the miscibility of the reactants and can also catalyze the reaction to some extent. Acetic anhydride is a highly efficient and readily available acetylating agent. Precipitation in ice-cold water is a classic and effective method for isolating the product, as N-[4-(2-hydroxyethyl)phenyl]acetamide has low solubility in cold water.

Workflow for the Synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide

G start Start: 2-(4-Aminophenyl)ethanol dissolve Dissolve in Glacial Acetic Acid start->dissolve acetylate Add Acetic Anhydride dissolve->acetylate stir Stir at Room Temperature (2-4h) acetylate->stir monitor Monitor by TLC stir->monitor precipitate Precipitate in Ice-Cold Water monitor->precipitate Reaction Complete filter Vacuum Filtration & Washing precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Under Vacuum recrystallize->dry end_product Product: N-[4-(2-hydroxyethyl)phenyl]acetamide dry->end_product

Caption: Synthetic workflow for N-[4-(2-hydroxyethyl)phenyl]acetamide.

Characterization Data

The identity and purity of the synthesized N-[4-(2-hydroxyethyl)phenyl]acetamide should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the acetyl methyl protons (singlet), the ethyl chain protons (two triplets), the aromatic protons (two doublets), the hydroxyl proton (broad singlet), and the amide proton (singlet).
¹³C NMR Resonances for the acetyl methyl carbon, the ethyl chain carbons, the aromatic carbons (with distinct signals for substituted and unsubstituted carbons), and the carbonyl carbon of the amide.
FTIR (cm⁻¹) Characteristic peaks for O-H stretching (broad, ~3300-3400), N-H stretching (~3300), C=O stretching of the amide (~1650), and aromatic C-H and C=C stretching.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₃NO₂ (179.22 g/mol ). Predicted m/z for [M+H]⁺ is 180.10.[5]

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of N-[4-(2-hydroxyethyl)phenyl]acetamide lies in its application as a versatile intermediate for the synthesis of more complex and biologically potent molecules.

Building Block for Active Pharmaceutical Ingredients (APIs)

The N-[4-(2-hydroxyethyl)phenyl]acetamide moiety is found within the structure of intermediates used in the synthesis of marketed drugs. A notable example is its relevance to the synthesis of Mirabegron, a β3 adrenergic agonist used to treat overactive bladder. The core structure is evident in key intermediates of Mirabegron synthesis, highlighting its industrial relevance[6][7][8].

Synthetic Pathway to a Mirabegron Intermediate

G intermediate1 N-[4-(2-hydroxyethyl)phenyl]acetamide (or related precursor) step1 Multi-step Synthesis intermediate1->step1 intermediate2 (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol step1->intermediate2 step2 Amide Coupling intermediate2->step2 mirabegron Mirabegron step2->mirabegron

Caption: Role as an intermediate in Mirabegron synthesis.

Platform for Structure-Activity Relationship (SAR) Studies

The ease of derivatization of N-[4-(2-hydroxyethyl)phenyl]acetamide makes it an excellent starting point for SAR studies. By systematically modifying the hydroxyl and phenyl moieties, researchers can probe the chemical space around a biological target to optimize potency, selectivity, and pharmacokinetic properties.

Potential Derivatization Strategies:

  • Esterification/Etherification of the Hydroxyl Group: Introduction of various acyl or alkyl groups can alter lipophilicity and introduce new points of interaction with a target protein.

  • Substitution on the Phenyl Ring: Halogenation or the addition of electron-donating or electron-withdrawing groups can modulate the electronic nature of the molecule and provide steric hindrance to orient the molecule within a binding pocket.

  • Modification of the Acetyl Group: While less common, replacement of the acetyl group with other acyl moieties can be explored.

Protocol 2: Representative Derivatization - Esterification of N-[4-(2-hydroxyethyl)phenyl]acetamide

This protocol provides a general method for the esterification of the primary hydroxyl group.

Materials:

  • N-[4-(2-hydroxyethyl)phenyl]acetamide

  • An appropriate acid chloride or anhydride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-[4-(2-hydroxyethyl)phenyl]acetamide (1 equivalent) in the anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add the acid chloride or anhydride (1.1 equivalents) to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data of the product to the starting material. The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the added acyl group in the ¹H NMR spectrum, along with a shift in the ester carbonyl stretch in the IR spectrum, would confirm the formation of the desired ester.

Development of Novel Therapeutic Agents

The N-phenylacetamide scaffold is present in a variety of compounds with demonstrated biological activity, including anticancer and anti-inflammatory agents[9][10]. The N-[4-(2-hydroxyethyl)phenyl]acetamide core can serve as a starting point for the design and synthesis of novel compounds targeting a range of diseases. For instance, the hydroxyethylphenyl group can be a key pharmacophore for interaction with specific enzyme active sites.

Conclusion: A Scaffold of Potential

N-[4-(2-hydroxyethyl)phenyl]acetamide represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple, readily modifiable functional groups make it an ideal starting point for the generation of diverse chemical libraries. From its role as a key intermediate in the synthesis of established drugs to its potential as a platform for novel drug discovery through systematic SAR studies, N-[4-(2-hydroxyethyl)phenyl]acetamide is a testament to the power of strategic molecular design. The protocols and applications outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile chemical entity in their quest for the next generation of therapeutic agents.

References

  • 2-(4-Aminophenyl)ethanol | CAS#:104-10-9. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide | SIELC - SIELC Technologies. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • N-(4-(ethyl(2-hydroxyethyl)amino)phenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-Aminophenyl)ethanol | CAS#:104-10-9. (n.d.). Chemsrc. Retrieved from [Link]

  • N-[4-(2-hydroxyethyl)phenyl]acetamide. (n.d.). PubChemLite. Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2021). MDPI. Retrieved from [Link]

  • Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. (n.d.). PubChem. Retrieved from [Link]

  • An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide. (2015). Google Patents.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (2016). Google Patents.
  • Accelerated labeling methods and syntheses of radiotracers utilizing microfluidic technology. (2014). Current Radiopharmaceuticals. Retrieved from [Link]

  • N-(4-(2-((2-Hydroxy-2-phenylethyl)amino)ethyl)phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • State of art in 11C labelled radiotracers synthesis. (2012). Current Radiopharmaceuticals. Retrieved from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). ResearchGate. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

  • Design and Synthesis of New PET Radiotracers in Drug Discovery. (n.d.). AIR Unimi. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2015). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • N-[18F]4'-fluorobenzylpiperidin-4yl-(2-fluorophenyl) Acetamide ([18F]FBFPA): A Potential fluorine-18 Labeled PET Radiotracer for Imaging sigma-1 Receptors in the CNS. (2005). Synapse. Retrieved from [Link]

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. (2021). Molecules. Retrieved from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Acetamide, N-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Application Note: Mechanistic Profiling of N-[4-(2-hydroxyethyl)phenyl]acetamide in Enzyme Inhibition & Metabolic Stability Assays

[1]

Abstract

This guide details the experimental utility of N-[4-(2-hydroxyethyl)phenyl]acetamide (CAS: 10595-61-6), a structural analogue of Acetaminophen (Paracetamol), in drug discovery and toxicology.[1] Unlike Acetaminophen, this compound lacks the phenolic hydroxyl group required to form the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1] Consequently, it serves as a critical negative control in oxidative stress assays and a discriminator probe for characterizing hepatic esterases, specifically Arylacetamide Deacetylase (AADAC) versus Carboxylesterases (CES).[1]

Introduction: The Scientific Context

In the development of analgesics and antipyretics, distinguishing between therapeutic efficacy (COX inhibition) and metabolic toxicity (bioactivation) is paramount.

  • The Molecule: N-[4-(2-hydroxyethyl)phenyl]acetamide (hereafter referred to as HEPA ) replaces the phenolic -OH of Acetaminophen with a hydroxyethyl group (

    
    ).[1]
    
  • The "Why":

    • Toxicity Profiling: Because HEPA cannot form a quinone imine (NAPQI), it is used to validate whether observed cell death in an assay is driven by oxidative metabolites or off-target effects.[1]

    • Enzyme Kinetics: HEPA is a specific substrate for AADAC , an enzyme often overlooked in favor of CYPs but critical for the hydrolysis of amides.[1] Its hydrolysis rate distinguishes AADAC activity from CES1/CES2 activity in human liver microsomes (HLM).[1]

Mechanism of Action & Pathway Visualization

Differential Metabolism (The "NAPQI" Blockade)

Acetaminophen is bioactivated by CYP2E1 to NAPQI.[1] HEPA, lacking the phenolic resonance structure, undergoes alternative metabolism (alcohol oxidation or deacetylation), bypassing the rapid glutathione depletion pathway.

Mechanism-Based Inhibition of COX

Like Acetaminophen, HEPA acts as a reducing cosubstrate at the Peroxidase (POX) site of Prostaglandin H Synthase (COX-1/2).[1] It donates an electron to the Protoporphyrin IX radical cation, reducing the enzyme to its resting state and "inhibiting" the propagation of the catalytic cycle required for prostaglandin synthesis.

COX_POX_Mechanismcluster_legendMechanism of InhibitionRestingResting Enzyme(Fe3+)Intermediate1Compound I(Fe4+ =O, Por*+)Resting->Intermediate1+ PGG2- PGH2Compound1PGG2 (Peroxide)Compound1_RedPGH2 (Alcohol)Intermediate2Compound II(Fe4+ =O)Intermediate1->Intermediate2+ HEPA (1e-)- HEPA RadicalIntermediate2->Resting+ HEPA (1e-)- HEPA RadicalHEPAHEPA(Reducing Cosubstrate)HEPA_RadHEPA Radical(Non-Toxic)descHEPA inhibits COX by stealingthe oxidative potential of theHeme radical, preventingTyr-385 activation.

Figure 1: The Peroxidase Reducing Cycle.[1] HEPA acts as a competitive reducing agent, reverting the high-valent Heme (Compound I/II) to the resting state, thereby blocking the activation of the Cyclooxygenase active site.

Protocol A: AADAC Specificity & Hydrolysis Assay

Purpose: To determine the contribution of Arylacetamide Deacetylase (AADAC) to the metabolism of amide-containing drugs, using HEPA as a probe substrate. AADAC is resistant to PMSF (a CES inhibitor) but sensitive to Eserine.[1]

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) (20 mg/mL protein) or Recombinant AADAC.[1]

  • Substrate: N-[4-(2-hydroxyethyl)phenyl]acetamide (HEPA), 100 mM stock in DMSO.[1]

  • Inhibitors (Diagnostic):

    • Eserine (Physostigmine): Specific AADAC inhibitor (

      
      ).[1]
      
    • BNPP (Bis-p-nitrophenyl phosphate):[1] Broad CES inhibitor.[1]

    • PMSF:[1] Inhibits CES but NOT AADAC.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.[1]

    • Prepare 2x Inhibitor solutions (Eserine: 200 µM; PMSF: 2 mM).[1]

  • Pre-Incubation (Inhibition Phase):

    • Mix 100 µL HLM + 100 µL Inhibitor (or Buffer for control).[1]

    • Incubate at 37°C for 10 minutes . Critical: This allows the inhibitor to carbamylate/phosphorylate the active site serine.

  • Reaction Initiation:

    • Add 200 µL of HEPA (Final concentration: 500 µM).[1]

    • Final Volume: 400 µL.

  • Incubation:

    • Incubate at 37°C with shaking (400 rpm) for 30 minutes .

    • Note: HEPA hydrolysis is slower than Phenacetin; a longer incubation ensures detectable product formation.[1]

  • Termination:

    • Add 400 µL ice-cold Acetonitrile (containing internal standard, e.g., Propranolol).[1]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis (HPLC-UV or LC-MS/MS):

    • Inject supernatant.[1][2] Monitor the formation of 4-(2-hydroxyethyl)aniline (Product).

    • UV Detection: 245 nm.[1]

Data Interpretation Table
Inhibitor AddedExpected Activity (Relative %)Interpretation
None (Control) 100%Total Hydrolytic Activity
PMSF ~90-100%Activity is NOT CES-driven (AADAC confirmed)
Eserine < 10%Activity is AADAC-driven
BNPP < 10%Inhibits both CES and AADAC (Non-specific)

Protocol B: COX-2 Peroxidase Inhibition Screen[1]

Purpose: To quantify the potency of HEPA as a reducing cosubstrate (inhibitor) of COX-2, comparing it to Acetaminophen.

Materials
  • Enzyme: Recombinant Human COX-2 (hCOX-2).[1]

  • Substrate: Arachidonic Acid (AA) or PGG2 (if isolating POX activity).[1]

  • Cosubstrate Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - forms highly fluorescent Resorufin.[1]

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, with 5 µM Hematin.

Workflow Visualization

Assay_WorkflowStep1Step 1: Enzyme PrepMix COX-2 + Hematin(Reconstitute Holoenzyme)Step2Step 2: Inhibitor AdditionAdd HEPA (0.1 - 1000 µM)Step1->Step2Step3Step 3: Probe AdditionAdd ADHP (Fluorescent Reporter)Step2->Step3Step4Step 4: InitiationAdd Arachidonic Acid (Substrate)Step3->Step4Step5Step 5: Kinetic ReadEx: 530nm | Em: 590nm(Resorufin Formation)Step4->Step5

Figure 2: Fluorescent Peroxidase Inhibition Workflow. HEPA competes with ADHP for the oxidation by the COX enzyme.[1] A decrease in fluorescence indicates "inhibition" (successful reduction of the enzyme by HEPA).

Step-by-Step Methodology
  • Holoenzyme Assembly:

    • Incubate hCOX-2 (20-40 nM final) with Hematin (1 µM) in Tris buffer for 5 minutes at Room Temperature.

  • Compound Plating:

    • Add HEPA (concentration range: 0.1 µM to 1 mM) to a black 96-well plate.[1]

  • Mixture:

    • Add Enzyme/Hematin mix to the wells.[1] Incubate 5 minutes.

  • Probe Addition:

    • Add ADHP (Final: 50 µM).

  • Initiation:

    • Add Arachidonic Acid (Final: 10 µM). Note: Using AA triggers the full COX cycle, generating PGG2 in situ, which then drives the POX cycle.

  • Detection:

    • Monitor Fluorescence (Ex 530 / Em 590) kinetically for 10 minutes.

  • Calculation:

    • Calculate

      
      .[1][3]
      
    • Note: HEPA acts as a competitive inhibitor against ADHP.[1] If HEPA is a better substrate than ADHP, fluorescence decreases.[1]

Scientific Validation (E-E-A-T)

Causality & Reproducibility[1]
  • The "Peroxide Tone" Effect: The potency of HEPA (and Acetaminophen) is inversely proportional to the concentration of lipid peroxides. In inflamed tissues (high peroxide), these drugs lose efficacy.[1]

    • Validation Step: To prove this mechanism, add exogenous PGG2 or 15-HPETE (1 µM) to the assay.[1] The

      
       of HEPA should shift right (become less potent), confirming it acts via the Peroxidase site, not the COX active site (like Ibuprofen).
      
  • Solubility Check: HEPA has a hydroxyethyl tail, making it slightly more hydrophilic than Acetaminophen.[1] Ensure DMSO stocks are fully solubilized; precipitation will cause false "inhibition" via light scattering.[1]

Reference Standards
  • Positive Control (Inhibition): Acetaminophen (

    
     in standard POX assays).[1]
    
  • Negative Control (Metabolism): N-Methyl-Acetamide (resistant to AADAC).[1]

  • Positive Control (Metabolism): Phenacetin (Rapidly hydrolyzed by AADAC).[1]

References

  • Fukami, T., et al. (2010). "Arylacetamide deacetylase is a determinant enzyme for the difference in hydrolase activities of phenacetin and acetaminophen." Drug Metabolism and Disposition, 38(9), 1662-1668.[1]

  • Graham, G. G., et al. (2013). "The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings." Inflammopharmacology, 21(3), 201-232.[1]

  • Boutaud, O., et al. (2002). "Determinants of the cellular specificity of acetaminophen as an inhibitor of prostaglandin H2 synthases." Proceedings of the National Academy of Sciences, 99(10), 7130-7135. [1]

  • Watanabe, A., et al. (2015). "Comparison of substrate specificity among human arylacetamide deacetylase and carboxylesterases." European Journal of Pharmaceutical Sciences, 79, 65-71.

Troubleshooting & Optimization

N-[4-(2-hydroxyethyl)phenyl]acetamide purification by recrystallization solvent selection

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the purification of N-[4-(2-hydroxyethyl)phenyl]acetamide (also known as N-acetyl-4-aminophenethyl alcohol).[1][2][3][4] This guide prioritizes field-proven purification logic over generic textbook definitions.

Case ID: PUR-AMIDE-04 Subject: Recrystallization Solvent Selection & Troubleshooting Status: Active Guide Applicable Compound: N-[4-(2-hydroxyethyl)phenyl]acetamide (CAS: 55966-68-8 / Analogous structures)[1][2][3][4]

Executive Summary: Solvent Selection Logic

The purification of N-[4-(2-hydroxyethyl)phenyl]acetamide presents a specific challenge: the molecule contains both a polar hydrogen-bonding domain (amide + primary alcohol) and a hydrophobic domain (phenyl ring).[1][2][3][4]

Successful recrystallization relies on exploiting the Temperature Coefficient of Solubility —the difference between solubility at boiling point versus freezing point.[1][2][3][4]

Recommended Solvent Systems
Solvent SystemTypeSuitability RatingMechanism of Action
Water Single SolventHigh (Primary Choice)The compound is sparingly soluble in cold water but highly soluble in hot water due to the hydroxyethyl tail.[1][2][3][4] Excellent for removing non-polar impurities.[1][2][3][4]
Ethanol / Water Binary MixtureHigh Best for scale-up.[1][2][3][4] Ethanol dissolves the compound rapidly; water acts as the anti-solvent to force precipitation upon cooling.[1][2][3][4]
Ethyl Acetate Single SolventMedium Useful if the crude material contains significant water-soluble salts.[1][2][3][4]
Ethyl Acetate / Hexane Solvent/Anti-solventMedium-High Effective for removing unreacted amine precursors which remain soluble in the organic mother liquor.[1][2][3][4]

Technical Insight: The presence of the 2-hydroxyethyl group lowers the melting point compared to paracetamol (N-(4-hydroxyphenyl)acetamide), making this compound more prone to "oiling out" (separating as a liquid rather than a crystal) if the temperature drops too fast in a water-only system.[1][2][3][4]

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Method (Water/Ethanol)

Best for: General purification, removal of salts, and high-yield recovery.[1][2][3][4]

Prerequisites:

  • Crude N-[4-(2-hydroxyethyl)phenyl]acetamide[1][2][3][4]

  • Ethanol (95% or absolute)[1][2][3][4]

  • Deionized Water[1][2][3][4]

  • Activated Carbon (Optional, for decolorization)[1][2][3][4]

Workflow:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.[1][2][3][4]

  • Decolorization (If required): If the solution is brown/yellow (indicating oxidized aniline impurities), add 1-2% w/w Activated Carbon.[1][2][3][4] Stir hot for 5 minutes, then filter while hot through a Celite pad.

  • The Cloud Point: Maintain the filtrate at near-boiling temperature. Slowly add hot water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1][2][3][4]

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.[1][2][3][4] The solution is now saturated.[1][2][3][4]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Critical Step: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystals under vacuum. Wash with a cold 1:1 Ethanol/Water mixture.[1][2][3][4]

Protocol B: The "Scavenger" Method (Ethyl Acetate/Hexane)

Best for: Removing unreacted starting material (4-aminophenethyl alcohol) or lipophilic byproducts.[1][2][3][4]

Workflow:

  • Dissolve crude solid in boiling Ethyl Acetate (approx. 5-10 mL per gram).

  • If insoluble particles remain (salts), filter hot.[1][2][3][4]

  • Remove from heat.[1][2][3][4] While still hot, slowly add Hexane (or Heptane) until the solution becomes slightly cloudy.

  • Add a minimal amount of Ethyl Acetate to restore clarity.[1][2][3][4]

  • Cool slowly. The product will crystallize, while unreacted amines and oily impurities often remain in the non-polar mother liquor.[1][2][3][4]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. What happened?

Diagnosis: This occurs when the solution temperature drops below the "liquid-liquid phase separation" boundary before it hits the crystallization boundary.[1][2][3][4] It is common with hydroxyethyl-substituted amides.[1][2][3][4] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (dilute the solution slightly). Oiling out often happens because the solution is too concentrated.[1][2][3][4]

  • Seed it: Add a tiny crystal of pure product to the hot solution as it cools. This provides a nucleation site for crystals to grow instead of oil droplets.[1][2][3][4]

  • Agitate: Vigorously stir the solution as it cools to prevent oil droplets from coalescing.

Q2: The crystals are colored (pink/brown) even after recrystallization.

Diagnosis: This indicates oxidation of the aniline substructure (impurities like azo compounds or quinones).[1][2][3][4] These impurities can become trapped inside the crystal lattice.[1][2][3][4] Corrective Action:

  • You must use Activated Carbon (Charcoal) during the hot dissolution step (Protocol A, Step 2).[1][2][3][4]

  • Ensure you wash the final crystals with cold solvent thoroughly to wash away the colored mother liquor from the crystal surface.[1][2][3][4]

Q3: I have low yield. Where is my product?

Diagnosis: The compound is likely too soluble in the solvent system at room temperature, or you used too much solvent.[1][2][3][4] Corrective Action:

  • Check the Mother Liquor: Evaporate the filtrate (mother liquor) to see how much solid remains.[1][2][3][4] If a lot remains, your solvent volume was too high.[1][2][3][4]

  • Second Crop: Concentrate the mother liquor to half its volume, heat to dissolve, and cool again to collect a "second crop" of crystals (purity may be slightly lower).

Decision Logic Visualization

The following diagram illustrates the decision-making process for solvent selection based on your specific impurity profile.

PurificationLogic Start Crude N-[4-(2-hydroxyethyl)phenyl]acetamide CheckImpurity Identify Major Impurity Type Start->CheckImpurity Salts Inorganic Salts / Very Polar CheckImpurity->Salts Contains Amine Unreacted Amine / Lipophilic CheckImpurity->Amine Contains Color Oxidation Products (Color) CheckImpurity->Color Contains MethodA Protocol A: Water/Ethanol (Salts stay in water or filter out) Salts->MethodA High Solubility in Hot Water MethodB Protocol B: EtOAc/Hexane (Amines stay in Hexane mix) Amine->MethodB Soluble in Organic ML Charcoal Add Activated Carbon Step Color->Charcoal Success Pure White Crystals MethodA->Success MethodB->Success Charcoal->MethodA Proceed to

Caption: Decision tree for selecting the optimal purification protocol based on crude impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86986, N-(4-Hydroxyphenyl)acetamide. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1][2][3][4]

  • Org. Synth. 1922, 2, 71. Phenylacetamide Purification Protocols. (Historical reference for amide crystallization behavior). Retrieved from [Link][1][2][3][4]

  • NIST Chemistry WebBook. Acetamide, N-phenyl- Phase Change Data. Retrieved from [Link][1][2][3][4]

Sources

Technical Support Center: Improving the Purity of N-[4-(2-hydroxyethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-[4-(2-hydroxyethyl)phenyl]acetamide (CAS: 83345-11-3), a key intermediate and known reference substance, also referred to as Paracetamol Impurity E. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their purification strategies for this compound. We will explore the causality behind common purity issues and provide validated protocols to achieve high-purity material.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of N-[4-(2-hydroxyethyl)phenyl]acetamide in a practical question-and-answer format.

Q1: My final product is off-white or yellowish and shows a broad melting point range. What is the likely cause?

A1: A broad melting point and discoloration are classic indicators of residual impurities. The most common culprits stem from the synthesis process, which typically involves the acetylation of 4-(2-hydroxyethyl)aniline.

Likely Impurities Include:

  • Unreacted Starting Material: Residual 4-(2-hydroxyethyl)aniline.

  • Di-acetylated Byproduct: Formation of N-[4-(2-acetoxyethyl)phenyl]acetamide where both the amine and hydroxyl groups are acetylated. This can occur with excess acetylating agent or prolonged reaction times[1].

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, leading to highly colored polymeric impurities.

Recommended Action: The most effective first step for removing these types of impurities is recrystallization . This technique leverages differences in solubility between the desired compound and the impurities in a given solvent system. For highly persistent impurities or complex mixtures, column chromatography is the recommended secondary method.

Q2: I performed a recrystallization, but my yield was very low. How can I improve it?

A2: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent choice and technique.

Causality & Optimization:

  • Excess Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not to fully dissolve it with ease.

    • Solution: Add the hot solvent in small portions to the crude solid until it just dissolves. If you've added too much, carefully evaporate some of the solvent to re-establish saturation.

  • Inappropriate Solvent Choice: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold[2]. If the compound has significant solubility at low temperatures, it will remain in the mother liquor, reducing the yield.

    • Solution: Consult a solubility table (see Table 1) or perform small-scale solvent screening. A mixed-solvent system, such as ethanol-water, is often effective. The compound is typically soluble in a solvent like ethanol, and a miscible "anti-solvent" like water is added to decrease its solubility and induce crystallization[3][4].

  • Premature Crystallization: If crystals form too quickly during hot filtration (to remove insoluble impurities), the product will be lost on the filter paper.

    • Solution: Use a pre-heated funnel and receiving flask, and perform the filtration as quickly as possible. Adding a slight excess of hot solvent (5-10%) before filtration can help prevent this.

  • Cooling Rate: Cooling the solution too rapidly can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath for final crystallization.

Q3: My TLC analysis still shows multiple spots after recrystallization. What is my next step?

A3: When recrystallization fails to separate impurities with similar solubility profiles to your target compound, flash column chromatography is the method of choice for achieving high purity[5][6]. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Workflow for Column Chromatography:

  • TLC Optimization: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good solvent system will show clear separation between the spot for your desired product and the impurities, with the product spot having an Rf (retention factor) value of approximately 0.3-0.4. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.

  • Column Packing: Properly packing the column is critical to avoid cracks or channels that lead to poor separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and load the dried powder onto the top of the column.

  • Elution & Fraction Collection: Run the column by passing the eluent through, collecting the liquid that exits in small, separate fractions. Monitor the separation by collecting TLC spots from the fractions.

  • Combine & Evaporate: Combine the pure fractions (those containing only your desired product) and remove the solvent using a rotary evaporator.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of N-[4-(2-hydroxyethyl)phenyl]acetamide?

A: Understanding the physical properties is essential for designing purification protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[7]
Molecular Weight 179.22 g/mol [8]
Appearance Solid[8]
Storage Sealed in dry, room temperature conditions[8]
Q: What is the best solvent for recrystallizing N-[4-(2-hydroxyethyl)phenyl]acetamide?

A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For N-[4-(2-hydroxyethyl)phenyl]acetamide, a polar protic compound, mixed solvent systems are often highly effective.

Table 1: Recommended Recrystallization Solvents

Solvent SystemRationale & Comments
Ethanol/Water This is an excellent starting point. The compound is soluble in hot ethanol. Water is then added dropwise as an "anti-solvent" to the hot solution until it becomes slightly cloudy (the cloud point), after which a few drops of hot ethanol are added to redissolve the precipitate. Slow cooling should then yield pure crystals[4][9].
Acetone/Hexane Similar to the ethanol/water system, the compound is dissolved in a minimal amount of hot acetone, and hexane is added as the anti-solvent. This is a good option if the compound is excessively soluble in ethanol.
Ethyl Acetate A single-solvent system that can be effective. It is less polar than ethanol and may offer different selectivity against certain impurities.
Q: How can I confirm the purity of my final product?

A: A combination of methods should be used to provide a confident assessment of purity.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): On a TLC plate, a pure compound should appear as a single spot. Run the TLC in multiple eluent systems of varying polarity to ensure no impurities are co-eluting with your product.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is a powerful tool. The spectrum of the purified product should be clean, showing only the expected peaks, and should match reference spectra. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the standard method in the pharmaceutical industry. A pure sample will show a single, sharp peak[10][11].

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: Place 1.0 g of crude N-[4-(2-hydroxyethyl)phenyl]acetamide into a 50 mL Erlenmeyer flask. Add a stir bar and place on a stirring hotplate. Add 5 mL of ethanol and heat to a gentle boil while stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the flask to the hotplate and boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Re-heat the filtered solution to boiling. Add hot water dropwise until the solution remains faintly turbid. Add a few drops of hot ethanol to clarify the solution. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization appears complete, place the flask in an ice bath for 15-20 minutes to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water (1:1) mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Prepare a suitable mobile phase, for example, a 1:1 mixture of Hexane:Ethyl Acetate. Confirm its suitability using TLC.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel (e.g., 230-400 mesh) in the eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.

  • Sample Preparation: Dissolve ~500 mg of the crude product in 1-2 mL of dichloromethane. Add ~1 g of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the eluent to the column and apply gentle air pressure to begin the flow. Collect the eluting solvent in fractions (e.g., 10-15 mL per test tube).

  • Monitoring: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting and achieving high purity of N-[4-(2-hydroxyethyl)phenyl]acetamide.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Strategy cluster_end Final Verification Start Crude Product Purity_Check_1 Assess Purity (TLC, Melting Point) Start->Purity_Check_1 Is_Pure Purity Acceptable? Purity_Check_1->Is_Pure Analyze Data Recrystallize Perform Recrystallization (Protocol 1) Is_Pure->Recrystallize No (Minor Impurities) Column_Chromo Perform Column Chromatography (Protocol 2) Is_Pure->Column_Chromo No (Major/Complex Impurities) Final_Product High-Purity Product Is_Pure->Final_Product Yes Purity_Check_2 Re-assess Purity (TLC, MP, NMR) Recrystallize->Purity_Check_2 Column_Chromo->Purity_Check_2 Is_Pure_2 Purity Goals Met? Purity_Check_2->Is_Pure_2 Is_Pure_2->Final_Product Yes Further_Purify Consider Alternative Methods (e.g., Different Solvent System) Is_Pure_2->Further_Purify No Further_Purify->Recrystallize Further_Purify->Column_Chromo

Caption: A decision-making workflow for purifying N-[4-(2-hydroxyethyl)phenyl]acetamide.

References

  • Axios Research. (n.d.). Paracetamol EP Impurity E - CAS - 99-93-4. Retrieved from [Link]

  • ChemBK. (n.d.). N-Phenylacetamide. Retrieved from [Link]

  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • KNauer. (n.d.). High Speed Analysis of Paracetamol and its Process Impurities. LCGC International. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-(2-hydroxyethyl)phenyl]acetamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology information. (n.d.). Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(ethyl(2-hydroxyethyl)amino)phenyl)acetamide. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-(2-((2-Hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Paracetamol-impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018). N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-[4-(2-hydroxyethyl)phenyl]acetamide in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[4-(2-hydroxyethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro and other experimental assays. As a Senior Application Scientist, my goal is to equip you with the knowledge and protocols to ensure the reliable and reproducible use of this compound in your research.

Understanding the Molecule: A Structural Perspective on Solubility

N-[4-(2-hydroxyethyl)phenyl]acetamide possesses a chemical structure that presents both hydrophilic and hydrophobic characteristics. The presence of a hydroxyl (-OH) group and an acetamide group allows for hydrogen bonding with aqueous solutions. However, the phenyl ring introduces a hydrophobic element, which can limit its solubility in purely aqueous buffers. This dual nature is common among small molecule compounds in drug discovery and necessitates careful consideration of solvent systems to achieve the desired concentrations for accurate and reliable assay results.

While specific quantitative solubility data for N-[4-(2-hydroxyethyl)phenyl]acetamide is not extensively published, its structural similarity to other N-phenylacetamide derivatives suggests it is likely to have limited aqueous solubility and will benefit from the use of organic co-solvents. The troubleshooting guide below is based on established principles for solubilizing compounds with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: My N-[4-(2-hydroxyethyl)phenyl]acetamide is not dissolving in my aqueous assay buffer. What is the first step I should take?

A1: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Direct dissolution in aqueous buffers is often challenging for compounds with aromatic rings. The most commonly used and recommended primary solvent for compounds of this class is dimethyl sulfoxide (DMSO).

Q2: What is the recommended procedure for preparing a stock solution in DMSO?

A2: To prepare a stock solution, weigh out the desired amount of N-[4-(2-hydroxyethyl)phenyl]acetamide and add a minimal amount of high-purity, anhydrous DMSO. Vortex or sonicate gently at room temperature until the compound is fully dissolved. It is crucial to start with a high concentration (e.g., 10-50 mM) to minimize the final concentration of DMSO in your assay, as DMSO can have off-target effects on cells and enzymes.

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous solution. Here are several strategies to address this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or methanol. Then, add this intermediate dilution to your final aqueous buffer.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always include a vehicle control with the same final co-solvent concentration in your experiment.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although N-[4-(2-hydroxyethyl)phenyl]acetamide does not have strongly acidic or basic groups, subtle pH changes in your buffer might influence its solubility. Experiment with slight adjustments to the buffer's pH, if your assay permits.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100 (typically 0.01% - 0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution in the initial stock solution preparation. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. Always check the compound's stability at elevated temperatures if possible. For dilution into aqueous buffers, it is generally not recommended to heat the buffer, as this can affect the stability of other assay components.

Q5: Are there alternative solvents to DMSO I can use?

A5: Yes, other polar aprotic solvents can be used. N,N-dimethylformamide (DMF) is a common alternative. For some applications, ethanol or methanol may also be suitable, although they are generally less effective at dissolving highly hydrophobic compounds compared to DMSO. The choice of solvent should always be validated for compatibility with your specific assay system.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with N-[4-(2-hydroxyethyl)phenyl]acetamide.

solubility_troubleshooting start Start: Solubility Issue (Precipitation in Assay Buffer) stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitate_check Precipitation Observed? dilution->precipitate_check serial_dilution Try Serial Dilution (e.g., DMSO -> Ethanol -> Buffer) precipitate_check->serial_dilution Yes success Success: Compound Solubilized precipitate_check->success No increase_cosolvent Increase Final Co-solvent Concentration (e.g., <1% DMSO) and include vehicle control serial_dilution->increase_cosolvent ph_adjustment Adjust Buffer pH (if assay allows) increase_cosolvent->ph_adjustment failure Consult Further/ Consider Formulation Strategies increase_cosolvent->failure surfactant Add Surfactant (e.g., 0.01% Tween-20) ph_adjustment->surfactant ph_adjustment->failure surfactant->success surfactant->failure If precipitation persists

Caption: A step-by-step decision tree for resolving solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • N-[4-(2-hydroxyethyl)phenyl]acetamide (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate the mass of N-[4-(2-hydroxyethyl)phenyl]acetamide required for your desired volume of 10 mM stock solution. The molecular weight is approximately 195.23 g/mol . For 1 mL of a 10 mM solution, you would need 1.95 mg.

    • Accurately weigh the calculated amount of the compound and transfer it to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. If necessary, use a sonicator bath for short intervals (1-2 minutes) to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer
  • Materials:

    • 10 mM N-[4-(2-hydroxyethyl)phenyl]acetamide stock solution in DMSO

    • Aqueous assay buffer (pre-warmed to the assay temperature if required)

    • Sterile polypropylene tubes

  • Procedure:

    • Determine the final concentration of N-[4-(2-hydroxyethyl)phenyl]acetamide needed in your assay.

    • Calculate the volume of the DMSO stock solution required. Aim for a final DMSO concentration of ≤ 0.5% to minimize solvent effects.

    • Pipette the required volume of the aqueous assay buffer into a sterile tube.

    • While gently vortexing or swirling the buffer, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting section.

Data Presentation: Co-solvent Compatibility

Co-solventMiscibility with WaterTypical Final Concentration in AssaysNotes
DMSO High0.1% - 1%Excellent for initial stock preparation. Can have biological effects at higher concentrations.
Ethanol High0.1% - 2%Good for intermediate dilutions. Generally less toxic to cells than DMSO.
Methanol High0.1% - 1%Similar to ethanol, but can be more toxic.
DMF High0.1% - 0.5%A strong solvent, but generally more toxic than DMSO.

Concluding Remarks

Successfully overcoming solubility issues is a critical step in obtaining reliable and meaningful data in biological assays. The strategies outlined in this guide provide a systematic approach to working with N-[4-(2-hydroxyethyl)phenyl]acetamide and other similarly challenging compounds. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents used. Should you continue to experience difficulties, further formulation strategies such as the use of cyclodextrins or other solubilizing agents may be considered.

References

  • General Solubility Principles for Drug Discovery

    • Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
    • Source: Drug Discovery Today
    • URL: [Link]

  • Use of Co-solvents in Assays

    • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study
    • Source: PLOS ONE
    • URL: [Link]

  • Physicochemical Properties of Related Compounds

    • Title: N-(4-(ethyl(2-hydroxyethyl)amino)phenyl)acetamide
    • Source: PubChem, N
    • URL: [Link]

Technical Support Center: A Guide to Stabilizing N-[4-(2-hydroxyethyl)phenyl]acetamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for N-[4-2-(hydroxyethyl)phenyl]acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

I. Understanding the Stability of N-[4-(2-hydroxyethyl)phenyl]acetamide

N-[4-(2-hydroxyethyl)phenyl]acetamide, a compound structurally related to paracetamol (acetaminophen), possesses functional groups that are susceptible to degradation in solution. The primary points of instability are the amide linkage and the phenolic hydroxyl group. Understanding the potential degradation pathways is the first step in preventing them.

Key Molecular Features Influencing Stability:
  • Amide Bond: Susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.

  • Phenolic Hydroxyl Group: Prone to oxidation, which can be catalyzed by light, metal ions, and changes in pH. This can often lead to the formation of colored degradation products.

  • Primary Alcohol: While generally more stable, the 2-hydroxyethyl group can undergo esterification or oxidation under certain conditions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of N-[4-(2-hydroxyethyl)phenyl]acetamide in solution.

Q1: My solution of N-[4-(2-hydroxyethyl)phenyl]acetamide is turning yellow/brown. What is causing this discoloration?

A1: The discoloration is likely due to the oxidation of the phenolic hydroxyl group.[1][2] This process can be accelerated by exposure to light, the presence of dissolved oxygen, and trace metal ions in your solvent or on your glassware. The resulting degradation products are often colored quinone-type compounds.

Q2: I'm observing a loss of potency in my stock solution over time. What is the likely cause?

A2: A loss of potency is most commonly due to the hydrolytic degradation of the amide bond.[3][4] This reaction is catalyzed by both acids and bases, leading to the formation of 4-amino-phenylethanol and acetic acid. The rate of hydrolysis is significantly influenced by the pH of your solution.

Q3: What is the optimal pH for storing a solution of N-[4-(2-hydroxyethyl)phenyl]acetamide?

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, compounds with a phenolic hydroxyl group are often susceptible to photodegradation.[6][7][8] Exposure to UV or even ambient light can promote oxidation. It is recommended to protect solutions from light by using amber vials or by working in a dark environment.

Q5: Can I autoclave a solution containing N-[4-(2-hydroxyethyl)phenyl]acetamide?

A5: Autoclaving involves high temperatures and pressure, which can significantly accelerate both hydrolysis and oxidation.[9][10] It is generally not recommended to autoclave solutions of this compound unless its stability under such conditions has been thoroughly validated. Sterile filtration is a safer alternative for sterilization.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows new peaks that were not present in the initial analysis of your solution.

Potential Causes & Investigation Workflow:

Caption: Troubleshooting workflow for identifying the cause of unexpected HPLC peaks.

Experimental Protocols:

  • pH Stress Study:

    • Prepare three solutions of N-[4-(2-hydroxyethyl)phenyl]acetamide in buffers at pH 2, 7, and 10.

    • Store these solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • Analyze the samples by HPLC at each time point and compare the chromatograms to identify pH-dependent degradation.

  • Oxidative Stress Study:

    • Prepare a solution of the compound and divide it into two portions.

    • To one portion, add a small amount of a mild oxidizing agent (e.g., 0.1% hydrogen peroxide).

    • Keep the other portion as a control.

    • Incubate both solutions at room temperature for a few hours and then analyze by HPLC. An increase in the impurity peak in the peroxide-treated sample suggests oxidative degradation.

  • Photostability Study:

    • Prepare a solution of the compound and divide it into two portions in clear glass vials.

    • Wrap one vial completely in aluminum foil (dark control).

    • Expose both vials to a light source (e.g., a photostability chamber or even ambient laboratory light) for a set duration.

    • Analyze both samples by HPLC. The appearance or growth of peaks in the light-exposed sample indicates photodegradation.

Issue 2: Precipitation or Cloudiness in the Solution

Symptom: Your solution, which was initially clear, has become cloudy or contains visible precipitate.

Potential Causes & Investigation Workflow:

A Start: Precipitation Observed B Potential Causes A->B C Poor Solubility B->C D Degradation Product Precipitation B->D E Excipient Incompatibility B->E F F C->F Action: Review solubility data. Consider co-solvents or pH adjustment. G G D->G Action: Analyze precipitate. Compare with forced degradation samples. H H E->H Action: Conduct drug-excipient compatibility studies. I I F->I Resolution: Optimized Formulation G->I H->I

Caption: Troubleshooting workflow for addressing precipitation in solution.

Experimental Protocols:

  • Solubility Assessment:

    • Determine the intrinsic solubility of N-[4-(2-hydroxyethyl)phenyl]acetamide in your chosen solvent system.

    • If the concentration is close to the solubility limit, consider using a co-solvent (e.g., ethanol, propylene glycol) or adjusting the pH to increase solubility.

  • Precipitate Analysis:

    • Isolate the precipitate by centrifugation or filtration.

    • Wash the precipitate with a solvent in which the parent compound is sparingly soluble but the degradation products might be.

    • Attempt to dissolve the precipitate in a suitable solvent and analyze it by techniques such as HPLC, Mass Spectrometry (MS), or NMR to identify its structure. Compare the results with the degradation products identified in forced degradation studies.

  • Excipient Compatibility Study:

    • Prepare binary mixtures of N-[4-(2-hydroxyethyl)phenyl]acetamide with each excipient in your formulation.

    • Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for a predetermined time.

    • Analyze the mixtures by HPLC and compare them to a control sample of the pure compound stored under the same conditions. The appearance of new peaks or a significant loss of the parent compound indicates an incompatibility.

IV. Data Summary Tables

Table 1: General Stability Profile and Recommended Mitigation Strategies

Stress FactorPotential Degradation PathwayKey Degradation Products (Predicted)Recommended Mitigation Strategies
pH (Acidic/Basic) Hydrolysis of the amide bond[3][4]4-amino-phenylethanol, Acetic AcidMaintain pH in the range of 5-7; Use of appropriate buffer systems.
Oxidation Oxidation of the phenolic hydroxyl group[1][2]Quinone-type structuresUse high-purity solvents; De-gas solvents; Add antioxidants (e.g., ascorbic acid, sodium metabisulfite); Use chelating agents (e.g., EDTA) to sequester metal ions.
Light Photodegradation, likely photo-oxidation[6][7][8]Oxidized and polymerized productsStore solutions in amber or light-resistant containers; Minimize exposure to ambient and UV light during handling.
Temperature Acceleration of hydrolysis and oxidation[9][10]Similar to pH and oxidative degradationStore solutions at recommended temperatures (e.g., refrigerated or room temperature, as determined by stability studies); Avoid excessive heat.

V. References

  • Boon, M. R., et al. (2022). Photocatalytic Degradation of Paracetamol in Aqueous Medium Using TiO2 Prepared by the Sol–Gel Method. PMC. Available at: [Link]

  • López Zavala, M. A., & Espinoza Estrada, N. G. (2018). Degradation of Acetaminophen and Its Transformation Products in Aqueous Solutions by Using an Electrochemical Oxidation Cell with Stainless Steel Electrodes. MDPI. Available at: [Link]

  • Jallouli, N., et al. (2017). Photocatalytic degradation of paracetamol on TiO 2 nanoparticles and TiO 2 /cellulosic fiber under UV and sunlight irradiation. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The possible mechanism of the degradation of paracetamol... | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. (n.d.). Paracetamol degradation pathways according to the literature, adapted... Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Available at: [Link]

  • MDPI. (2023). Degradation of Paracetamol in Distilled and Drinking Water via Ag/ZnO Photocatalysis under UV and Natural Sunlight. Available at: [Link]

  • PubMed. (n.d.). Studies of the thermal degradation of acetaminophen using a conventional HPLC approach and electrospray ionization-mass spectrometry. Available at: [Link]

  • López Zavala, M. A., & Espinoza Estrada, N. G. (2017). Degradation of Paracetamol and Its Oxidation Products in Surface Water by Electrochemical Oxidation. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on degradation of acetaminophen and production of 1,4-benzoquinone in water chlorination | Request PDF. Available at: [Link]

  • NIH. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Available at: [Link]

  • PMC. (n.d.). Photocatalytic degradation of paracetamol by semiconductor oxides under UV and sunlight illumination. Available at: [Link]

  • PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available at: [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Available at: [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Available at: [Link]

  • MDPI. (2023). Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. Available at: [Link]

Sources

N-[4-(2-hydroxyethyl)phenyl]acetamide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard & Impurity Analysis Guide

Status: Active Ticket ID: QC-83345-SUP Compound: N-[4-(2-hydroxyethyl)phenyl]acetamide CAS: 83345-11-3 Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol )[1]

Introduction: The Analyst's Perspective

Welcome to the technical support hub for N-[4-(2-hydroxyethyl)phenyl]acetamide . In drug development, this compound typically appears as a process-related impurity or a metabolite of aniline-based pharmaceuticals (structurally related to Acetaminophen and Phenylethanolamine derivatives).[1]

Because no harmonized pharmacopoeial monograph exists for this specific impurity, researchers often face challenges regarding retention time stability , peak tailing , and solubility .[1][2] This guide synthesizes first-principles chemistry with practical troubleshooting to help you validate your analytical methods.

Module 1: Chromatographic Separation (HPLC/UPLC)

User Issue: "I am observing peak tailing and inconsistent retention times for this standard."

Root Cause Analysis

This molecule contains two critical functional groups that affect chromatography:

  • Acetamide (Aniline derivative): Moderately polar, potential for hydrogen bonding with silanols.[1][2]

  • Primary Alcohol (Hydroxyethyl): Increases polarity but allows for dipole-dipole interactions.[1]

If your peak is tailing, it is likely due to secondary silanol interactions on the column stationary phase or pH mismatch .[1][2]

Recommended Method Parameters
ParameterSpecificationRationale
Column C18 (End-capped), 150 x 4.6 mm, 3-5 µmEnd-capping reduces silanol activity, preventing tailing of the amide.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)Acidic pH suppresses ionization of residual silanols and keeps the amide neutral.[1][2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for phenyl-acetamides.[1]
Flow Rate 1.0 mL/minStandard flow for backpressure management.[1]
Detection UV @ 245 nmThe acetanilide chromophore has a max absorption ~240-250 nm.[1]
Injection Vol 5-10 µLKeep low to prevent solvent effects (if dissolved in DMSO).[1]
Troubleshooting Workflow: Peak Integrity

HPLC_Troubleshooting Figure 1: Decision tree for troubleshooting peak symmetry issues in phenyl-acetamide analysis. Start Issue: Peak Tailing/Split CheckSolvent Check Sample Diluent Start->CheckSolvent CheckpH Check Mobile Phase pH CheckSolvent->CheckpH Diluent OK Action1 Match Diluent to MP Initial CheckSolvent->Action1 Diluent too strong (100% DMSO) CheckCol Check Column Type CheckpH->CheckCol pH OK Action2 Add 0.1% TFA/Formic Acid CheckpH->Action2 pH > 5.0 Action3 Switch to Base-Deactivated C18 CheckCol->Action3 Non-endcapped column

Module 2: Identity Confirmation (Spectroscopy)

User Issue: "How do I distinguish this from N-Acetyltyramine or Paracetamol?"

These compounds are isomers or structural analogs.[1][2] You must use NMR or High-Res MS to confirm the position of the functional groups.[1]

Mass Spectrometry (LC-MS/ESI+)
  • Target Ion:

    
    [1][2]
    
  • Fragmentation Pattern (MS/MS):

    • 180.2 → 138.2: Loss of ketene (

      
      , -42 Da) from the acetyl group (Characteristic of acetamides).[1][2]
      
    • 138.2 → 120.2: Loss of water (-18 Da) from the hydroxyethyl chain.[1]

    • 138.2 → 107.1: Cleavage of the hydroxymethyl group.[1][2]

Nuclear Magnetic Resonance (1H-NMR)

Solvent: DMSO-d6

Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Proof
9.85 ppm Singlet1H-NH- Confirms amide nitrogen is attached directly to the aromatic ring (Aniline type).[1]
7.50 ppm Doublet2HAr-H (2,[1]6)Aromatic ring (AA'BB' system).[1][2]
7.15 ppm Doublet2HAr-H (3,[1]5)Aromatic ring.[1][2][3][4]
4.60 ppm Triplet1H-OH Hydroxyl proton (if dry DMSO is used).[1]
3.55 ppm Multiplet2H-CH₂-OH Methylene adjacent to oxygen.[1]
2.65 ppm Triplet2HAr-CH₂- Benzylic methylene.[1]
2.01 ppm Singlet3H-CO-CH₃ Acetyl methyl group.[1]

Critical Distinction:

  • N-Acetyltyramine (isomer) has the amide on the ethyl chain and a phenol group.[1] Its NH signal would be upfield (~8.0 ppm triplet), and it would show a phenolic OH singlet (~9.2 ppm).[1][2]

  • Our Compound has the amide on the ring.[1][2] The NH is downfield (~9.8 ppm singlet).[1][2]

Module 3: Solubility & Handling

User Issue: "The standard precipitated when I added water."

This compound has "intermediate" polarity.[1][2][5] It is not a salt.[1][2]

  • Solubility Profile:

    • DMSO: High (>50 mg/mL).[1][2]

    • Methanol: High.[1]

    • Water: Low/Moderate.[1] It may require heating or sonication to dissolve in 100% water.[1][2]

  • Preparation Protocol:

    • Weigh standard into volumetric flask.

    • Dissolve in 5-10% volume of DMSO or Methanol first.

    • Dilute to volume with Water or Mobile Phase A.[1][2]

    • Note: If using 100% DMSO as a stock, dilute at least 1:10 with mobile phase before injecting onto HPLC to prevent "solvent wash" peak distortion.[1][2]

Module 4: Quality Control Workflow

User Issue: "What is the sequence for qualifying a new batch?"

Follow this logical flow to ensure data integrity before releasing results.

QC_Workflow Figure 2: Standard QC workflow for N-[4-(2-hydroxyethyl)phenyl]acetamide. SamplePrep 1. Sample Preparation (Dissolve in 10% MeOH/Water) SystemSuit 2. System Suitability (Inj. Precision < 2.0% RSD) SamplePrep->SystemSuit Ident 3. Identification (RT match & UV Spectrum) SystemSuit->Ident Pass Purity 4. Purity Assessment (Area % via HPLC-UV) Ident->Purity Confirmed Report 5. Final COA Generation Purity->Report

References

  • Hit2Lead. (2024). N-[4-(2-hydroxyethyl)phenyl]acetamide Chemical Properties and CAS 83345-11-3.[1][6] Link[1][2]

  • PubChem. (2024).[1][2][7][8] Acetamide, N-[4-(2-hydroxyethyl)phenyl]- Compound Summary. National Library of Medicine.[1][2][7] Link[1][2]

  • BenchChem. (2024).[1][2] HPLC Method for N-(4-Acetylphenyl)acetamide (Analogous Method). Link(Note: Cited for analogous chromatographic conditions of phenyl-acetamides).

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (General reference for NMR interpretation of p-substituted anilines).

Sources

Validation & Comparative

A Toxicological Showdown: Unraveling the Profiles of N-[4-(2-hydroxyethyl)phenyl]acetamide and Acetaminophen

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's toxicological profile is paramount. This guide offers a detailed comparative analysis of the well-established toxicological properties of the widely used analgesic, acetaminophen, and its lesser-known structural analog, N-[4-(2-hydroxyethyl)phenyl]acetamide. While acetaminophen's toxicity has been extensively studied, providing a rich dataset for examination, a significant paucity of publicly available toxicological data for N-[4-(2-hydroxyethyl)phenyl]acetamide presents a critical knowledge gap. This guide will meticulously detail the known toxicological mechanisms of acetaminophen, supported by experimental data, and contextualize the current understanding—or lack thereof—of N-[4-(2-hydroxyethyl)phenyl]acetamide's safety profile, thereby highlighting areas for future research.

Introduction to the Contenders

Acetaminophen (APAP) , also known as paracetamol, is a cornerstone of over-the-counter pain and fever relief.[1] Its efficacy is well-documented, but so are the severe risks associated with its overdose, primarily acute liver failure.[2][3] This hepatotoxicity is a direct consequence of its metabolic activation to a reactive intermediate.

N-[4-(2-hydroxyethyl)phenyl]acetamide is a structural analog of acetaminophen. Its core structure is similar, featuring a phenylacetamide group. The key difference lies in the substitution at the para position of the phenyl ring, where a 2-hydroxyethyl group replaces the hydroxyl group of acetaminophen. The toxicological implications of this structural modification are the central focus of this guide.

The Well-Trodden Path of Acetaminophen Toxicology

The toxicological narrative of acetaminophen is a classic case study in metabolic bioactivation. At therapeutic doses, acetaminophen is safely metabolized in the liver primarily through glucuronidation and sulfation, resulting in water-soluble conjugates that are readily excreted.[4] However, a small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to form a highly reactive and toxic metabolite: N-acetyl-p-benzoquinone imine (NAPQI) .[3][5]

Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a crucial intracellular antioxidant.[6] The resulting conjugate is then further processed and excreted. The toxicological cascade is initiated when the glucuronidation and sulfation pathways become saturated, typically during an overdose. This shunts a larger proportion of acetaminophen down the cytochrome P450 pathway, leading to a rapid and substantial production of NAPQI.

The surge in NAPQI overwhelms the liver's finite supply of glutathione. Once GSH stores are depleted by approximately 70-80%, NAPQI is free to bind covalently to cellular macromolecules, particularly mitochondrial proteins. This covalent binding disrupts mitochondrial function, leading to oxidative stress, ATP depletion, and ultimately, centrilobular hepatic necrosis and acute liver failure.[6][7]

Visualizing Acetaminophen's Metabolic Fate

Acetaminophen_Metabolism APAP Acetaminophen Sulfate Sulfation (~20-30%) APAP->Sulfate SULTs Glucuronide Glucuronidation (~50-60%) APAP->Glucuronide UGTs CYP450 CYP450 Oxidation (~5-15%) APAP->CYP450 CYP2E1, 1A2, 3A4 Excretion1 Excretion Sulfate->Excretion1 Excretion2 Excretion Glucuronide->Excretion2 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI Detoxification Detoxification NAPQI->Detoxification GSTs Covalent_Binding Covalent Binding to Mitochondrial Proteins NAPQI->Covalent_Binding GSH Depletion GSH Glutathione (GSH) GSH->Detoxification Detoxification->Excretion1 Hepatotoxicity Hepatotoxicity Covalent_Binding->Hepatotoxicity

Caption: Metabolic pathways of acetaminophen at therapeutic and toxic doses.

Quantitative Toxicology of Acetaminophen
ParameterValueSpeciesReference
Acute Oral LD50 3.7 g/kgMouseRTECS
2.4 g/kgRatRTECS
Toxic Dose (Human) >150 mg/kg or 12 g (acute)Human[8]
Hepatotoxic Concentration (in vitro) ~10 mMCultured Human Hepatocytes[9]

N-[4-(2-hydroxyethyl)phenyl]acetamide: A Toxicological Enigma

In stark contrast to the wealth of data on acetaminophen, the toxicological profile of N-[4-(2-hydroxyethyl)phenyl]acetamide remains largely uncharacterized in publicly accessible scientific literature. Extensive searches for experimental data on its cytotoxicity, hepatotoxicity, genotoxicity, and metabolic fate have yielded no specific studies.

A solitary entry in the PubChem database indicates that the compound is "Reported as not meeting GHS hazard criteria by 1 of 1 companies." While this suggests a potentially low hazard profile, it is crucial to emphasize that this statement is not substantiated by any publicly available experimental data and should be interpreted with extreme caution.

The absence of data could be attributed to several factors, including:

  • Limited Commercial or Research Interest: The compound may not have been pursued for pharmaceutical development or other applications, thus obviating the need for extensive toxicological testing.

  • Metabolic Fate: It may be a minor and transient metabolite of another compound, not accumulating to levels that would warrant dedicated toxicological investigation. For instance, the structurally similar but distinct compound, N-[4-(2-hydroxyethoxy)phenyl]acetamide, has been identified as a trace metabolite of phenacetin.[10]

  • Proprietary Data: Toxicological studies may have been conducted by private entities and the data may not be in the public domain.

Structure-Toxicity Relationship: A Glimmer of Insight

In the absence of direct data, we can turn to the broader field of structure-activity and structure-toxicity relationships for acetaminophen analogs to formulate hypotheses about the potential toxicity of N-[4-(2-hydroxyethyl)phenyl]acetamide.

The hepatotoxicity of acetaminophen is intrinsically linked to the formation of the electrophilic NAPQI metabolite. This bioactivation is dependent on the presence of the para-aminophenol core. Modifications to this core structure can significantly alter the toxicological profile.

Studies on various acetaminophen analogs have demonstrated that structural changes can mitigate or abolish hepatotoxicity. For example, the introduction of bulky substituents or the modification of the acetyl group can hinder the metabolic activation by cytochrome P450 enzymes, thereby preventing the formation of a NAPQI-like reactive intermediate.[2][11] One study on a series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs found that these compounds lacked hepatotoxicity and did not lead to the formation of NAPQI.[3]

The 2-hydroxyethyl group in N-[4-(2-hydroxyethyl)phenyl]acetamide replaces the hydroxyl group of acetaminophen. This seemingly minor change could have profound effects on its metabolism and, consequently, its toxicity. It is plausible that this modification could:

  • Alter Substrate Specificity: The modified structure may no longer be an efficient substrate for the cytochrome P450 enzymes that activate acetaminophen.

  • Promote Alternative Metabolic Pathways: The presence of the primary alcohol in the 2-hydroxyethyl group could provide an alternative site for metabolism, such as oxidation or conjugation, potentially diverting the molecule away from a bioactivation pathway.

However, without experimental validation, these remain speculative hypotheses.

Experimental Protocols for Toxicological Assessment

To bridge the existing knowledge gap, a systematic toxicological evaluation of N-[4-(2-hydroxyethyl)phenyl]acetamide is necessary. The following are standard, validated protocols that could be employed to assess its potential toxicity and compare it to acetaminophen.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step in assessing the potential of a compound to cause cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Protocol:

  • Cell Culture: Plate hepatocytes (e.g., HepG2 or primary human hepatocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of N-[4-(2-hydroxyethyl)phenyl]acetamide and acetaminophen (as a positive control) in cell culture medium.

  • Exposure: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).

In Vitro Hepatotoxicity Assessment: Glutathione Depletion and Reactive Oxygen Species (ROS) Production

These assays delve deeper into the specific mechanisms of potential liver cell damage.

Glutathione (GSH) Assay:

  • Cell Treatment: Treat hepatocytes with various concentrations of the test compounds as described in the MTT assay protocol.

  • Cell Lysis: After the desired incubation period, lyse the cells to release intracellular contents.

  • GSH Detection: Use a commercially available GSH assay kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product) to quantify the amount of GSH in the cell lysates.

  • Data Analysis: Normalize the GSH levels to the total protein content of the lysates and compare the levels in treated cells to those in control cells.

Reactive Oxygen Species (ROS) Assay:

  • Cell Treatment and Staining: Treat hepatocytes with the test compounds and then incubate them with a fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate, DCFDA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells.

Visualizing the In Vitro Toxicology Workflow

In_Vitro_Tox_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Exposure cluster_assays Toxicological Endpoint Assessment cluster_analysis Data Analysis Cell_Culture Hepatocyte Culture (e.g., HepG2) Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Dilution Prepare Serial Dilutions of N-[4-(2-hydroxyethyl)phenyl]acetamide & Acetaminophen Compound_Dilution->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay GSH_Assay GSH Assay (Glutathione Depletion) Treatment->GSH_Assay ROS_Assay ROS Assay (Oxidative Stress) Treatment->ROS_Assay IC50 Determine IC50 MTT_Assay->IC50 GSH_Levels Quantify GSH Levels GSH_Assay->GSH_Levels ROS_Production Measure ROS Production ROS_Assay->ROS_Production Comparative_Analysis Comparative Toxicological Profile IC50->Comparative_Analysis GSH_Levels->Comparative_Analysis ROS_Production->Comparative_Analysis

Caption: A generalized workflow for in vitro toxicological assessment.

Conclusion and Future Directions

The toxicological profile of acetaminophen is well-defined, with decades of research elucidating its metabolic activation to the hepatotoxic metabolite NAPQI. This extensive knowledge base serves as a critical benchmark for evaluating the safety of its structural analogs.

Conversely, N-[4-(2-hydroxyethyl)phenyl]acetamide remains a toxicological unknown. The current lack of publicly available experimental data precludes any definitive comparison with acetaminophen. While the structural modification in N-[4-(2-hydroxyethyl)phenyl]acetamide offers a theoretical basis for a potentially altered and possibly less toxic profile, this remains a hypothesis that requires rigorous experimental validation.

For researchers and drug development professionals, this guide underscores the importance of comprehensive toxicological evaluation for any new chemical entity, even those that are structurally similar to well-characterized compounds. The path forward is clear: a systematic investigation into the in vitro and in vivo toxicology of N-[4-(2-hydroxyethyl)phenyl]acetamide is essential to fill the current knowledge void. Such studies will not only determine its safety profile but also contribute to a deeper understanding of the structure-toxicity relationships within this important class of analgesics.

References

  • Morse, H. N. (1878). Ueber eine neue Darstellungsmethode der Acetylamidophenole. Berichte der deutschen chemischen Gesellschaft, 11(1), 232-233.
  • Hinson, J. A., Roberts, D. W., & Nelson, S. D. (1981). The metabolism of N-hydroxyphenacetin in vitro and in vivo. Drug Metabolism and Disposition, 9(4), 332-337.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1983, Acetaminophen. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79930, N-(4-(2-hydroxyethyl)phenyl)acetamide. Retrieved from [Link].

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death in drug-induced liver injury: lessons learned from acetaminophen hepatotoxicity. Drug metabolism reviews, 44(1), 88-106.
  • Hendrickson, R. G., & Bizovi, K. E. (2006). Acetaminophen. In Goldfrank's Toxicologic Emergencies (8th ed., pp. 523-543). McGraw-Hill.
  • Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. Journal of clinical and translational hepatology, 4(2), 131–142. [Link]

  • McGill, M. R., Sharpe, M. R., Williams, C. D., Taha, M., Curry, S. C., & Jaeschke, H. (2012). The mechanism of acetaminophen-induced liver injury in humans and mice.
  • Barbosa, M. L. D. C., Melo, G. M. D. A., da Silva, Y. K. C., Lopes, R. D. O., de Souza, E. T., de Queiroz, A. C., ... & Lima, L. M. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European journal of medicinal chemistry, 44(9), 3612-3620. [Link]

  • Wikipedia contributors. (2024, January 29). Paracetamol. In Wikipedia, The Free Encyclopedia. Retrieved 02:00, February 2, 2026, from [Link]

  • Khayyat, A., Tobwala, S., Hart, M., & Ercal, N. (2015). Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells. Experimental biology and medicine (Maywood, N.J.), 240(2), 261–272. [Link]

Sources

N-[4-(2-hydroxyethyl)phenyl]acetamide as a reference standard for analytical method validation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N-[4-(2-hydroxyethyl)phenyl]acetamide as a Selectivity Probe & Internal Standard

Executive Summary

In the high-throughput analysis of analgesics, particularly acetaminophen (paracetamol) and its metabolites, the choice of reference standards defines the robustness of the method. While regulatory bodies (USP/EP) mandate specific impurity standards (e.g., 4-aminophenol, 4-nitrophenol), advanced method development requires structural analogs to challenge chromatographic selectivity.[1]

N-[4-(2-hydroxyethyl)phenyl]acetamide (CAS: 83345-11-3), hereafter referred to as HEPA , represents a critical "near-neighbor" molecule.[1] Unlike the phenolic hydroxyl of paracetamol, HEPA possesses an aliphatic hydroxyethyl group. This guide evaluates HEPA’s utility as a high-fidelity Internal Standard (IS) and a selectivity probe for validating HPLC/LC-MS methods, comparing it against conventional alternatives like Phenacetin and Acetanilide.[1]

Part 1: Chemical Profile & Theoretical Basis

To understand why HEPA is a superior validation tool, we must analyze its structural relationship to the analyte of interest (Paracetamol).

Structural Homology Analysis

The following diagram illustrates the subtle yet chromatographically significant difference between Paracetamol (Phenolic) and HEPA (Aliphatic).

ChemicalStructure Para Paracetamol (Target Analyte) CAS: 103-90-2 Para_Struct Functional Group: Phenolic -OH (pKa ~9.5) Directly on Ring Para->Para_Struct Structure HEPA HEPA (Reference Standard) CAS: 83345-11-3 HEPA->Para Co-elution Risk (Similar Polarity) HEPA_Struct Functional Group: Aliphatic -CH2CH2OH (pKa ~16) Ethyl Spacer HEPA->HEPA_Struct Structure Phen Phenacetin (Traditional IS) CAS: 62-44-2 Phen->Para Elutes Late (Hydrophobic Shift) Para_Struct->HEPA_Struct Selectivity Challenge: Can column distinguish Acidic vs Neutral OH?

Figure 1: Structural comparison highlighting the critical functional group modification.[1] HEPA challenges the column's ability to discriminate between phenolic and aliphatic hydroxyl interactions.

Physicochemical Comparison
ParameterParacetamol (Analyte)HEPA (Proposed Standard) Phenacetin (Legacy IS)
CAS 103-90-283345-11-3 62-44-2
Molecular Weight 151.16 g/mol 179.22 g/mol 179.22 g/mol
LogP (Lipophilicity) ~0.46~0.35 ~1.58
Hydroxyl Type Phenolic (Acidic)Aliphatic (Neutral) None (Ether)
pKa 9.38~16 (Alcohol) N/A
UV Max 243 nm248 nm 250 nm

Key Insight: Note the LogP values. HEPA (0.35) is remarkably close to Paracetamol (0.46).[1] Phenacetin (1.[1]58) is far more hydrophobic.[1] Using Phenacetin as an Internal Standard leaves a massive "dead zone" in the chromatogram where polar impurities might hide. HEPA elutes in the critical pair region, making it a rigorous marker for method validity.

Part 2: Comparative Performance Data

This section details why HEPA outperforms traditional standards for specific validation parameters.

Chromatographic Selectivity (The "Stress Test")
  • The Problem: Many C18 columns easily separate Paracetamol from non-polar impurities. However, separating Paracetamol from its own synthetic precursors or degradation products that retain polarity is difficult.

  • HEPA Advantage: Because HEPA lacks the acidic phenolic proton, it does not respond to pH changes in the mobile phase (e.g., pH 2.5 vs pH 4.5) in the same way Paracetamol does.[1]

    • Experiment: Run a pH gradient.[1] Paracetamol peak shifts; HEPA peak remains relatively stable.[1]

    • Result: If your method cannot resolve HEPA from Paracetamol (Resolution < 1.5), your column lacks sufficient polar selectivity (e.g., end-capping is too high, or surface area is too low).[1]

Internal Standard Suitability
  • Legacy Standard (Phenacetin): Elutes late. If the run time is shortened for high-throughput, Phenacetin might be lost or require a gradient ramp.[1]

  • HEPA Standard: Elutes close to Paracetamol.[1]

    • Benefit: It experiences the same matrix effects (ion suppression in LC-MS) as the analyte due to co-elution proximity.[1]

    • Drawback: Requires a high-efficiency column (Sub-2 µm or Core-Shell) to ensure baseline separation.[1]

Stability Profile
  • 4-Aminophenol (Impurity K): Highly unstable; oxidizes to quinone imines rapidly.[1] Difficult to use as a daily calibration standard.[1]

  • HEPA: The acetamide group protects the amine, and the aliphatic alcohol is resistant to spontaneous oxidation. It is stable in solution (Water/MeOH) for >14 days at 4°C.[1]

Part 3: Experimental Protocol for Validation

The following protocol uses HEPA to validate the Specificity and Resolution of a Paracetamol assay.

Reagents & Equipment
  • Standard: N-[4-(2-hydroxyethyl)phenyl]acetamide (purity >95%).[1]

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg HEPA in 10 mL Methanol (1 mg/mL).[1]

    • Note: Sonicate for 2 mins; compound is moderately soluble in pure organic solvent.[1]

  • System Suitability Solution (The "Resolution Mix"):

    • Prepare a mix containing:

      • Paracetamol: 100 µg/mL[2]

      • HEPA: 100 µg/mL[2]

      • 4-Aminophenol: 10 µg/mL[1]

    • Diluent: 90:10 Water:Methanol.

  • Chromatographic Conditions:

    • Flow: 1.0 mL/min.[1]

    • Gradient:

      • 0-2 min: 5% B (Isocratic hold for polar retention)[1]

      • 2-8 min: 5% -> 40% B[1]

    • Detection: UV @ 245 nm.[1]

  • Acceptance Criteria (Self-Validating System):

    • Resolution (Rs): Calculate Rs between Paracetamol and HEPA.

    • Pass: Rs > 2.0. (Indicates column health).[1]

    • Fail: Rs < 1.[1]5. (Indicates column aging or "phase collapse" in highly aqueous conditions).[1]

Part 4: Synthesis of Workflow (Graphviz)

This diagram visualizes the decision matrix for choosing HEPA over other standards.

DecisionMatrix Start Select Reference Standard for Paracetamol Method Q1 Goal of Experiment? Start->Q1 Path_Reg Regulatory Release (QC Testing) Q1->Path_Reg Compliance Path_Dev Method Development & Robustness Q1->Path_Dev R&D Res_USP Use USP Impurities (4-aminophenol, etc.) Path_Reg->Res_USP Q2 Is Matrix Effect a Concern (LC-MS)? Path_Dev->Q2 Res_Phen Use Phenacetin (If simple UV detection) Q2->Res_Phen No (UV only) Res_HEPA Use HEPA (CAS 83345-11-3) Matches Analyte Polarity Corrects Matrix Effects Q2->Res_HEPA Yes (Complex Matrix) Res_HEPA->Res_USP Can be used together for ultimate validation

Figure 2: Decision tree for selecting HEPA versus traditional pharmacopoeial standards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5529572, N-[4-(2-hydroxyethyl)phenyl]acetamide. Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1][5] Eur.). Paracetamol Monograph 0049: Impurity Profiling.[1] (Contextual reference for standard impurities). Retrieved from [Link][1]

Sources

A Framework for the Comparative Evaluation of N-[4-(2-hydroxyethyl)phenyl]acetamide and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for a Deeper Investigation

In the landscape of pharmaceutical development and toxicology, the characterization of impurities and metabolites is as critical as the study of the parent active pharmaceutical ingredient (API). N-[4-(2-hydroxyethyl)phenyl]acetamide, a known process impurity and potential metabolite of Paracetamol (Acetaminophen), represents a significant yet under-characterized molecule. While Paracetamol is one of the most widely used analgesic and antipyretic drugs globally, its therapeutic safety is shadowed by a dose-dependent hepatotoxicity, a process intrinsically linked to oxidative stress.[1][2]

This guide presents a comprehensive framework for a head-to-head comparative study of N-[4-(2-hydroxyethyl)phenyl]acetamide against its parent compound and other key structural analogs. The absence of direct, publicly available experimental data on the antioxidant and cytotoxic profiles of N-[4-(2-hydroxyethyl)phenyl]acetamide necessitates a structured, hypothesis-driven approach to its evaluation. Here, we provide the scientific rationale, a selection of validated experimental protocols, and the logical framework required to generate robust, comparative data. This document is intended to serve as a definitive guide for researchers in drug development and toxicology to elucidate the biological activity of this important phenolic compound.

Rationale and Selection of Comparators

The biological activity of phenolic compounds is intimately tied to their chemical structure, particularly the substitution pattern on the aromatic ring.[3][4][5] The antioxidant potential, for instance, is heavily influenced by the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals.[6] Our central hypothesis is that the introduction of a 2-hydroxyethyl group at the para position of the phenylacetamide core will modulate its physicochemical and biological properties relative to Paracetamol.

To rigorously test this hypothesis, a panel of carefully selected comparator compounds is essential.

  • N-[4-(2-hydroxyethyl)phenyl]acetamide (Test Compound): The subject of our investigation. Its structural similarity to Paracetamol, with the key difference of an extended hydroxyethyl group, raises questions about its potential for altered metabolic fate, antioxidant capacity, and cytotoxicity.

  • Paracetamol (N-(4-hydroxyphenyl)acetamide) (Primary Comparator): As the parent compound, it serves as the essential benchmark. Its dual nature as both an antioxidant under certain conditions and a producer of oxidative stress at high doses is well-documented.[7]

  • p-Aminophenol (Metabolite Comparator): A known nephrotoxic and hepatotoxic metabolite of Paracetamol.[8][9] Its inclusion provides a toxicological reference point, allowing for the classification of the test compound's activity on a spectrum from benign to toxic.

dot

Caption: Structural relationships of the proposed test panel.

Proposed Experimental Evaluation: A Dual-Pronged Approach

To build a comprehensive profile, we propose a two-pronged experimental strategy focusing on the core attributes relevant to phenolic compounds in a pharmacological context: antioxidant potential and cytotoxicity.

Assessment of Antioxidant Activity

The capacity of a phenolic compound to mitigate oxidative stress is a primary indicator of its potential biological effect. We propose two complementary assays to probe different facets of antioxidant activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reaction is visually apparent as a color change from purple to yellow and can be quantified spectrophotometrically.[10][11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. This assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds.

Rationale for Dual Assays: Using both DPPH and ABTS provides a more robust assessment. Some antioxidants may react more efficiently with one radical type over the other due to steric accessibility or solvent effects. Concordant results across both assays would provide strong evidence of the compound's radical-scavenging capabilities.

Assessment of Cytotoxicity

Evaluating cytotoxicity is crucial to determine the therapeutic window and potential liabilities of any new compound. We propose two distinct assays that measure different cellular events associated with cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cellular metabolic activity.[12][13] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. A reduction in signal indicates a loss of metabolic function, an early hallmark of cytotoxicity.[14]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the activity of LDH, a stable cytoplasmic enzyme, that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of late-stage apoptosis or necrosis.[15][16][17]

Rationale for Dual Assays: The MTT assay assesses mitochondrial function, while the LDH assay measures membrane integrity.[18] A compound might, for example, inhibit mitochondrial respiration (low MTT signal) without immediately causing membrane rupture (low LDH release). Running these assays in parallel provides a more nuanced understanding of the cytotoxic mechanism.

dot

Caption: Proposed dual-pronged experimental workflow.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, incorporating necessary controls for robust and reproducible data generation.

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95% ethanol. Store in an amber bottle at 4°C.

    • Test Compounds: Prepare stock solutions (e.g., 10 mM) of the test compound and comparators in a suitable solvent (e.g., DMSO or ethanol). Create a serial dilution series (e.g., 0.1 to 1000 µM) in 95% ethanol.

    • Positive Control: Prepare a dilution series of Ascorbic Acid or Trolox similarly.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the diluted test compound, positive control, or ethanol (for blank).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in appropriate media.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with media only (blank) and cells with media but no compound (negative control).

    • Incubate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[14]

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the media.

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at 570-590 nm.

  • Data Analysis:

    • Calculate cell viability using the formula: % Viability = (Abs_sample / Abs_negative_control) * 100

    • Plot % viability against compound concentration to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The tables below serve as templates for organizing the experimental outcomes.

Table 1: Comparative Antioxidant Activity (IC50 Values in µM)

Compound DPPH IC50 (µM) ABTS IC50 (µM)
N-[4-(2-hydroxyethyl)phenyl]acetamide Experimental Value Experimental Value
Paracetamol Experimental Value Experimental Value
p-Aminophenol Experimental Value Experimental Value
N-Phenylacetamide Expected >1000 Expected >1000

| Ascorbic Acid (Control) | Experimental Value | Experimental Value |

  • Interpretation: A lower IC50 value indicates superior antioxidant activity. The activity of N-Phenylacetamide is expected to be negligible, confirming the role of the phenolic -OH group. The key comparison will be between the test compound and Paracetamol.

Table 2: Comparative Cytotoxicity in HepG2 Cells (IC50 Values in µM)

Compound MTT Assay IC50 (µM) - 24h LDH Assay IC50 (µM) - 24h
N-[4-(2-hydroxyethyl)phenyl]acetamide Experimental Value Experimental Value
Paracetamol Experimental Value Experimental Value
p-Aminophenol Experimental Value Experimental Value

| Doxorubicin (Control) | Experimental Value | Experimental Value |

  • Interpretation: A lower IC50 value signifies higher cytotoxicity. Comparing the results from the MTT and LDH assays can provide insight into the mechanism of cell death. For instance, a significantly lower IC50 in the MTT assay compared to the LDH assay might suggest that the compound impairs metabolism before causing outright membrane lysis.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically rigorous framework for the head-to-head comparison of N-[4-(2-hydroxyethyl)phenyl]acetamide with its key structural analogs. The execution of these proposed experiments will generate crucial data, filling a significant knowledge gap in the scientific literature. The results will allow for a definitive assessment of how the 2-hydroxyethyl modification impacts the antioxidant and cytotoxic profile of the phenylacetamide scaffold. This information is invaluable for drug development professionals seeking to understand the structure-activity relationships of drug impurities and for toxicologists assessing the safety profiles of pharmaceuticals and their metabolites.

References

(Please note: The following is a compiled list of references used to construct this guide. All URLs have been verified as active.)

Sources

Analytical Guide: Inter-Laboratory Comparison of N-[4-(2-hydroxyethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-[4-(2-hydroxyethyl)phenyl]acetamide (CAS: 83345-11-3), also known as N-acetyl-p-aminophenethyl alcohol, is a structural analog of Paracetamol (Acetaminophen) and a critical intermediate/impurity in the synthesis of phenethylamine-derived pharmaceuticals. Its accurate quantification is essential for establishing purity profiles in compliance with ICH Q3A/B guidelines.

This guide provides a structured inter-laboratory comparison protocol to evaluate the reproducibility and accuracy of analytical methods for this compound. It contrasts the routine Quality Control (QC) method (HPLC-UV ) against the high-sensitivity reference method (UHPLC-MS/MS ), offering researchers a blueprint for method transfer and validation.

Chemical Profile[1][2][3][4]
  • IUPAC Name: N-[4-(2-hydroxyethyl)phenyl]acetamide[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 179.22 g/mol [3]

  • Key Properties: Moderate polarity (LogP ~0.35); UV absorption maxima ~244 nm.

Methodology Comparison: The Two-Pillar Approach

To ensure authoritative grounding, we compare two distinct analytical workflows. The choice between them depends on the required Limit of Quantitation (LOQ) and matrix complexity.

Method A: HPLC-DAD (Routine QC)

Objective: High-throughput purity assay (>0.05% w/w).

  • Principle: Reversed-phase chromatography with Diode Array Detection.

  • Pros: Robust, cost-effective, widely available in QC labs.

  • Cons: Lower sensitivity; potential co-elution with similar acetanilide derivatives.

Method B: UHPLC-MS/MS (Trace Analysis)

Objective: Trace impurity profiling (<10 ppm) or bioanalysis.

  • Principle: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

  • Pros: Definitive specificity (mass-based), high sensitivity.

  • Cons: Matrix effects (ion suppression), higher instrument cost.

Experimental Protocols

Standard Preparation (Universal)
  • Stock Solution: Dissolve 10.0 mg of N-[4-(2-hydroxyethyl)phenyl]acetamide reference standard in 10 mL of Methanol (LC-MS grade). Concentration: 1000 µg/mL.

  • Storage: -20°C, stable for 3 months (re-verify if degradation >1%).

Method A: HPLC-UV Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    5% B (15.1-20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: 244 nm (Reference 360 nm).

  • Injection: 10 µL.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Method B: UHPLC-MS/MS Protocol
  • Column: C18 UHPLC (e.g., Waters ACQUITY BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B

    
     90% B over 5 mins.
    
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of acetamide moiety).
      
    • Qualifier:

      
       (Loss of ketene 
      
      
      
      ).

Inter-Laboratory Study Design

To objectively validate these methods, a "Round Robin" study is designed following ISO 13528 and ICH Q2(R2) principles.

Study Architecture
  • Participants: 5 Independent Laboratories.

  • Samples:

    • Sample A: Pure substance (Assay).

    • Sample B: Synthetic impurity mix (Spiked at 0.1% level).

  • Evaluation Metrics:

    • Z-Score: Measures deviation from the consensus mean.

    • Horwitz Ratio (HorRat): Acceptability of precision relative to concentration.

Workflow Visualization

The following diagram illustrates the logical flow of the inter-laboratory comparison, from sample homogeneity testing to statistical outlier detection.

InterLabStudy cluster_Methods Parallel Analysis Start Study Initiation Prep Sample Preparation (Homogeneity Testing via ANOVA) Start->Prep Distrib Distribution to 5 Labs (Blind Coded Samples) Prep->Distrib MethodA Method A: HPLC-UV (n=6 replicates) Distrib->MethodA MethodB Method B: LC-MS/MS (n=6 replicates) Distrib->MethodB DataColl Data Collection (Chromatograms & Raw Areas) MethodA->DataColl MethodB->DataColl Stat Statistical Analysis (Grubbs' Test for Outliers) DataColl->Stat Report Final Validation Report (Reproducibility R & Repeatability r) Stat->Report

Figure 1: Workflow for the Inter-Laboratory Comparison Study, ensuring statistical rigor through homogeneity testing and outlier removal.

Comparative Data & Results (Simulated)

The following data represents typical performance metrics expected for N-[4-(2-hydroxyethyl)phenyl]acetamide based on its physicochemical properties.

Table 1: Performance Metrics Summary
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria (ICH)
Linearity (

)
> 0.999> 0.995> 0.990
Range 10 – 500 µg/mL10 – 1000 ng/mLApplication Dependent
LOD (Limit of Detection) 2.0 µg/mL1.5 ng/mLS/N > 3
LOQ (Quantitation) 6.0 µg/mL5.0 ng/mLS/N > 10
Recovery (Accuracy) 98.5% ± 1.2%95.0% ± 3.5%90-110% (Trace), 98-102% (Assay)
Inter-Lab RSD (

)
1.8%5.2%< 2% (Assay), < 10% (Impurity)
Table 2: Inter-Laboratory Reproducibility (Sample B: 0.1% Spike)
Lab IDMethod A Result (%)Method A Z-ScoreMethod B Result (%)Method B Z-Score
Lab 01 0.1020.40.098-0.5
Lab 02 0.099-0.20.1051.2
Lab 03 0.1000.00.092-1.8
Lab 04 0.1010.20.1010.3
Lab 05 0.098-0.40.1102.1*

*Note: Lab 05 Method B result shows a Z-Score > 2.0, indicating a warning signal for systematic error (likely matrix effect).

Analytical Logic & Troubleshooting

Understanding the fragmentation and separation logic is crucial for troubleshooting. The diagram below details the decision process for selecting the correct method and interpreting MS fragmentation.

AnalyticalLogic Sample Unknown Sample ConcCheck Est. Concentration? Sample->ConcCheck HighConc > 0.1% (Assay) ConcCheck->HighConc High LowConc < 0.1% (Impurity) ConcCheck->LowConc Trace UV_Path Method A: HPLC-UV Check UV @ 244nm HighConc->UV_Path MS_Path Method B: LC-MS/MS Precursor: 180.2 m/z LowConc->MS_Path Frag1 Fragment 121 m/z (Ph-CH2CH2OH)+ MS_Path->Frag1 Primary Trans. Frag2 Fragment 138 m/z (Loss of Ketene) MS_Path->Frag2 Confirmation

Figure 2: Analytical decision tree and Mass Spectrometry fragmentation logic for N-[4-(2-hydroxyethyl)phenyl]acetamide.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2006). Q3A Impurities in New Drug Substances. Guidance for Industry. Link

  • Hit2Lead. (n.d.). N-[4-(2-hydroxyethyl)phenyl]acetamide Chemical Properties and CAS 83345-11-3.[1] ChemBridge.[1] Link

  • ISO. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[5] Link

  • PubChem. (2025).[2] Compound Summary: N-[4-(2-hydroxyethyl)phenyl]acetamide.[1][2] National Center for Biotechnology Information. Link

Sources

A Researcher's Guide to Benchmarking N-[4-(2-hydroxyethyl)phenyl]acetamide Against Known Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Paracetamol Analog

In the continuous quest for novel therapeutic agents with improved efficacy and safety profiles, the exploration of structural analogs of established drugs provides a fertile ground for discovery. N-[4-(2-hydroxyethyl)phenyl]acetamide, a compound structurally related to the widely used analgesic and antipyretic, paracetamol (acetaminophen), presents an intriguing candidate for investigation. While paracetamol's precise mechanism of action is still debated, it is understood to involve the inhibition of cyclooxygenase (COX) enzymes, particularly within the central nervous system.[1][2] This guide provides a comprehensive framework for researchers to benchmark the enzyme inhibitory potential of N-[4-(2-hydroxyethyl)phenyl]acetamide against well-characterized COX inhibitors.

The rationale for this investigation is rooted in the established role of COX enzymes in mediating pain and inflammation.[2][3] By comparing the inhibitory activity of N-[4-(2-hydroxyethyl)phenyl]acetamide against both COX-1 and COX-2 isoforms with that of a non-selective NSAID (ibuprofen) and a selective COX-2 inhibitor (celecoxib), we can elucidate its potential therapeutic window and selectivity profile. This guide will detail the necessary experimental protocols, present illustrative comparative data, and provide the conceptual framework for interpreting the results.

The Prostaglandin Synthesis Pathway: The Central Role of COX Enzymes

To understand the significance of COX inhibition, it is essential to visualize the prostaglandin synthesis pathway. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[4] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to this pathway, catalyzing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Prostaglandin Synthases Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Platelet Aggregation, Stomach Lining Protection Platelet Aggregation, Stomach Lining Protection Thromboxanes (TXA2)->Platelet Aggregation, Stomach Lining Protection

Caption: The Prostaglandin Synthesis Pathway highlighting the role of COX enzymes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following protocol describes a robust and widely used colorimetric method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2. This assay measures the peroxidase activity of the COX enzyme.[5][6]

Principle of the Assay

The peroxidase activity of COX is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid. The oxidized TMPD produces a blue color, which can be quantified by measuring the absorbance at 590 nm. The inhibition of this color development is proportional to the inhibition of COX activity.[5]

Materials and Reagents
  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Test compound: N-[4-(2-hydroxyethyl)phenyl]acetamide

  • Reference inhibitors: Ibuprofen (non-selective), Celecoxib (COX-2 selective)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Workflow Diagram

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare reagents: - Assay Buffer - Heme Solution - Enzyme Solutions (COX-1, COX-2) - Substrate (Arachidonic Acid) - TMPD Solution Compound_Prep Prepare serial dilutions of: - N-[4-(2-hydroxyethyl)phenyl]acetamide - Ibuprofen - Celecoxib Plate_Setup Set up 96-well plate: - Background wells - 100% Initial Activity wells - Inhibitor wells Add_Reagents Add Assay Buffer, Heme, and Enzyme to all wells. Plate_Setup->Add_Reagents Add_Inhibitors Add serially diluted test compounds and controls to inhibitor wells. Add_Reagents->Add_Inhibitors Incubate_1 Incubate for a short period (e.g., 5 minutes at 25°C). Add_Inhibitors->Incubate_1 Initiate_Reaction Add TMPD and Arachidonic Acid to initiate the reaction. Incubate_1->Initiate_Reaction Incubate_2 Incubate for a specified time (e.g., 5 minutes at 25°C). Initiate_Reaction->Incubate_2 Measure_Absorbance Measure absorbance at 590 nm. Incubate_2->Measure_Absorbance Calculate_Inhibition Calculate percent inhibition for each concentration. Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values using a dose-response curve. Calculate_Inhibition->Determine_IC50

Caption: A step-by-step workflow for the in vitro COX inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and prepare working solutions of substrates.

  • Compound Dilution: Prepare a series of dilutions of N-[4-(2-hydroxyethyl)phenyl]acetamide, ibuprofen, and celecoxib in the appropriate solvent (e.g., DMSO).

  • Plate Setup:

    • Background Wells: Add Assay Buffer and Heme.

    • 100% Initial Activity Wells: Add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add Assay Buffer, Heme, enzyme (COX-1 or COX-2), and the corresponding dilution of the test compound or reference inhibitor.

  • Pre-incubation: Gently mix the plate and incubate for 5 minutes at 25°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add TMPD solution followed by arachidonic acid to all wells to start the reaction.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Measurement: Measure the absorbance of each well at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Comparative Performance Data (Illustrative)

The following table presents hypothetical experimental data for the inhibitory activity of N-[4-(2-hydroxyethyl)phenyl]acetamide against COX-1 and COX-2, benchmarked against ibuprofen and celecoxib. This data is for illustrative purposes to demonstrate how to present and interpret the results from the described assay.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-[4-(2-hydroxyethyl)phenyl]acetamide 150752
Ibuprofen 133700.035
Celecoxib >1000.04>2500

IC50 values for Ibuprofen and Celecoxib are representative values from published literature.[7][8]

Discussion and Interpretation of Results

The illustrative data provides a framework for evaluating the potential of N-[4-(2-hydroxyethyl)phenyl]acetamide as a COX inhibitor.

  • Potency: The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. In this hypothetical scenario, N-[4-(2-hydroxyethyl)phenyl]acetamide demonstrates moderate inhibitory activity against both COX-1 and COX-2, with a slightly higher potency for COX-2. Compared to the potent inhibitors, ibuprofen and celecoxib, its activity is weaker.

  • Selectivity: The selectivity index is a crucial parameter for predicting the potential side-effect profile of a COX inhibitor.

    • A selectivity index greater than 1 suggests a preference for inhibiting COX-2. Our hypothetical data for N-[4-(2-hydroxyethyl)phenyl]acetamide shows a selectivity index of 2, indicating a slight preference for COX-2.

    • Ibuprofen, a non-selective NSAID, has a selectivity index well below 1, indicating its potent inhibition of COX-1, which is associated with gastrointestinal side effects.[3]

    • Celecoxib, a known selective COX-2 inhibitor, exhibits a very high selectivity index, highlighting its targeted action on the enzyme isoform primarily involved in inflammation.[7][9]

Based on this illustrative data, N-[4-(2-hydroxyethyl)phenyl]acetamide could be classified as a weakly selective COX-2 inhibitor. Its profile suggests it might offer some anti-inflammatory and analgesic effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs, though with lower potency than established drugs. Further in-depth studies, including cell-based assays and in vivo models, would be necessary to validate these initial findings and fully characterize its pharmacological profile.

Conclusion

This guide provides a comprehensive methodology for benchmarking the enzyme inhibitory activity of N-[4-(2-hydroxyethyl)phenyl]acetamide against known COX inhibitors. By following the detailed experimental protocol and utilizing the provided framework for data analysis and interpretation, researchers can effectively evaluate the therapeutic potential of this and other novel compounds. The structural similarity to paracetamol, coupled with a hypothetical profile of weak COX-2 selectivity, warrants further investigation into N-[4-(2-hydroxyethyl)phenyl]acetamide as a potential anti-inflammatory and analgesic agent.

References

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 198, 112349. Available from: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • StudyGuides.com. (n.d.). Cox-2 Inhibitor (Drug) – Study Guide. Available from: [Link]

  • Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Available from: [Link]

  • Domain Therapeutics. (n.d.). Prostaglandin E2 (PGE2). Available from: [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Available from: [Link]

  • Mehta, V., & Desai, N. (2017). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Available from: [Link]

  • PubChem. (n.d.). Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Available from: [Link]

  • Kawahara, K., et al. (2015). Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors. Biochimie, 113, 127-133. Available from: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Chemiluminescent COX (ovine) Inhibitor Screening Assay Kit. Available from: [Link]

  • GoodRx. (2025). Acetaminophen Mechanism of Action: How Does Tylenol Work?. Available from: [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. Available from: [Link]

  • PubChem. (n.d.). N-(4-(ethyl(2-hydroxyethyl)amino)phenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Kalgutkar, A. S., et al. (2000). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. The Journal of biological chemistry, 275(36), 28264–28269. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian journal of pharmaceutical research : IJPR, 15(4), 815–828. Available from: [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Available from: [Link]

  • Selinsky, B. S., et al. (2001). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 40(17), 5173–5180. Available from: [Link]

  • ChemSynthesis. (n.d.). N-phenylacetamide. Available from: [Link]

  • ResearchGate. (2025). Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors. Available from: [Link]

  • Wang, D., & Dubois, R. N. (2010). Multifaceted roles of PGE2 in inflammation and cancer. Seminars in immunopathology, 32(1), 3–21. Available from: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of N-[4-(2-hydroxyethyl)phenyl]acetamide

[1][2][3][4][5]

CAS Number: 83345-11-3 Chemical Family: Acetanilide Derivative / Phenethyl Alcohol Analogue Date of Issue: February 2, 2026 Audience: Laboratory Managers, EHS Officers, and Research Scientists[1][2][3][4][5]

Executive Summary & Hazard Profile

N-[4-(2-hydroxyethyl)phenyl]acetamide is a pharmaceutical intermediate structurally related to acetaminophen (paracetamol).[1][2][3][4][5] While it is not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it must be managed as a hazardous organic chemical due to its potential biological activity and environmental persistence.[1][2][5]

Operational Directive: The primary disposal method for this compound is High-Temperature Incineration .[1][2] Under no circumstances should this compound be discharged into municipal wastewater systems (drains) due to the stability of the amide bond and potential aquatic toxicity.[2]

Chemical Safety Data Summary
PropertySpecificationOperational Implication
Physical State Solid (White to Off-White)High dust potential; requires particulate respiratory protection during transfer.[1][2][3][4]
Molecular Weight 179.22 g/mol Moderate molecular weight; non-volatile.[3][4]
Solubility Moderate (Water/Alcohols)Can migrate in aqueous environments; strictly prohibit drain disposal.[2][3][4]
Reactivity Stable Amide / Primary AlcoholIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[3][4][5] Segregate immediately.
Toxicity Profile Acute Tox. 4 (Oral) [Predicted]Treat as "Harmful if Swallowed" (H302).[1][2][3][4][6] Avoid inhalation of dust.[2][7][8][9]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[2] You must segregate this chemical based on its physical state to ensure acceptance by waste management vendors.[2]

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling open powder outside a fume hood.[2]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1][2] Double-glove if dissolving in penetrating solvents (e.g., DMSO, DCM).[1][2][3][5]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1][2]

B. Waste Stream Segregation

Do not mix this chemical with the following streams:

  • Oxidizing Acids: Risk of exothermic reaction with the alcohol group.[2]

  • Biohazardous Waste: Unless the chemical was used in cell culture; if so, the waste must be chemically deactivated before biological waste processing, or incinerated as "Pathological Waste."[5]

Disposal Decision Logic (Workflow)

The following decision tree dictates the operational flow for disposing of N-[4-(2-hydroxyethyl)phenyl]acetamide.

DisposalWorkflowStartWaste Generation:N-[4-(2-hydroxyethyl)phenyl]acetamideStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->Solid Powder/ResidueLiquidSolution / MixtureStateCheck->Liquid DissolvedSolidBinContainer: Solid Hazardous WasteLabel: 'Toxic Organic Solid'Solid->SolidBinSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->Halo Contains HalogensNonHaloNon-Halogenated Organic(MeOH, DMSO, Acetone)SolventCheck->NonHalo Flammable OrganicsAqueousAqueous Solution(Water/Buffer)SolventCheck->Aqueous Water > 50%HaloBinContainer: Halogenated WasteLabel: 'Flammable/Toxic'Halo->HaloBinNonHaloBinContainer: Organic SolventsLabel: 'Flammable'NonHalo->NonHaloBinAqBinContainer: Aqueous Chemical Waste(Do NOT Drain Pour)Aqueous->AqBinIncinerationFinal Fate: High-Temp IncinerationSolidBin->IncinerationHaloBin->IncinerationNonHaloBin->Incineration Fuel BlendingAqBin->Incineration Treatment

Figure 1: Decision matrix for segregating N-[4-(2-hydroxyethyl)phenyl]acetamide waste streams based on physical state and solvent composition.[1][2][3][4][5]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, weighing boat residues, spill cleanup solids.[2][5]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2]

  • Transfer: Transfer solid carefully to avoid dust generation. Wipe the exterior of the container if dust settles.[2]

  • Labeling:

    • Chemical Name: Write full name: "N-[4-(2-hydroxyethyl)phenyl]acetamide".

    • Hazards: Check "Toxic" (due to potential acute oral toxicity).[1][2][6][7][10]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extractions, or HPLC waste.[2][5]

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic or basic, neutralize before adding to a general organic waste drum to prevent heat generation or polymerization.[5]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) : Pour into the Halogenated waste carboy.[2]

    • If dissolved in Methanol/Ethanol/DMSO : Pour into the Non-Halogenated waste carboy.[2]

  • Rinsing: Triple-rinse the original glassware with the compatible solvent and add the rinsate to the waste container.[2]

  • Cap & Vent: Ensure the cap is tight.[2] If the solution contains gas-evolving reagents (e.g., bicarbonate washes), use a vented cap.[1][2][3][5]

Protocol C: Empty Container Management

Applicability: Original reagent bottles (Glass/Plastic).[1][2]

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).[2]

  • Dispose of Rinsate: Pour the rinsate into the appropriate liquid waste container (Protocol B).

  • Deface Label: Cross out the chemical name and write "EMPTY".[2]

  • Glass Disposal: Place the rinsed, dry bottle in the broken glass/recycling box (depending on facility rules for chemically contaminated glass).

Regulatory Compliance & Logistics

EPA RCRA Status[1][2][3][4][5]
  • Listing: This chemical is not specifically listed on the EPA P-list (acutely hazardous) or U-list (toxic).[1][2]

  • Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure form.[1][2][5]

  • Operational Classification: Despite the lack of a specific RCRA code, best practice dictates managing it as "Non-Regulated Chemical Waste" destined for incineration. [3][4][5]

    • Why? The aromatic amine structure poses long-term environmental risks if landfilled.[1][2] Incineration ensures complete destruction of the phenyl ring.[2]

Spill Management

Minor Spill (< 50g):

  • Isolate: Alert nearby personnel.

  • PPE: Don nitrile gloves, goggles, and N95 mask.[2][5]

  • Contain: If solid, cover with wet paper towels to prevent dust.[2][5] If liquid, cover with absorbent pads.[2][5]

  • Clean: Scoop material into a sealable bag. Wipe area with soap and water.[2][8][9][11]

  • Dispose: Place bag into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (NCBI). (2026).[1][2] PubChem Compound Summary for CID 108853, N-[4-(2-hydroxyethyl)phenyl]acetamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

A Comprehensive Guide to the Safe Handling of N-[4-(2-hydroxyethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with N-[4-(2-hydroxyethyl)phenyl]acetamide. The following procedures are designed to ensure personnel safety, experimental integrity, and regulatory compliance by synthesizing established safety data for structurally related compounds with field-proven laboratory best practices.

Proactive Hazard Assessment: Understanding the Risks

A specific Safety Data Sheet (SDS) for N-[4-(2-hydroxyethyl)phenyl]acetamide may not be readily available. Therefore, a conservative approach grounded in the known hazards of its constituent functional groups—the acetamide and the substituted phenyl ring—is imperative.[1] The parent compound, acetamide, is suspected of causing cancer (IARC Group 2B), necessitating stringent controls to minimize any potential long-term health risks.[1][2][3] Furthermore, many substituted acetamides are known to cause skin, eye, and respiratory irritation.[4][5]

Based on this data, personnel should handle this compound with the assumption that it possesses the following hazards:

Hazard ClassificationCategoryPrecautionary StatementSource(s)
Carcinogenicity (Suspected)2H351: Suspected of causing cancer.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4][5]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is selected, robust engineering controls must be implemented to create a fundamentally safe working environment. These controls are non-negotiable for handling this compound.

  • Ventilation : All weighing, handling, and experimental use of N-[4-(2-hydroxyethyl)phenyl]acetamide, both in solid and solution form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][7]

  • Emergency Equipment : A fully functional and recently tested eyewash station and safety shower must be immediately accessible in the work area.[1][3][8]

Personal Protective Equipment (PPE): Your Essential Barrier

The use of appropriate PPE is mandatory to create a direct barrier between the researcher and the chemical.[8] The following table outlines the minimum required PPE.

Body AreaRequired ProtectionSpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles are essential to protect against dust particles and splashes, which can cause serious eye irritation.[2][4][5] They must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][9] A face shield should be worn over goggles during procedures with a high splash potential.[1][8]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)To prevent skin irritation, wear powder-free nitrile rubber gloves.[2][4][10] Double gloving provides an additional layer of protection. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[10]
Body Laboratory Coat or Chemical-Resistant ApronA clean, full-length laboratory coat protects skin and personal clothing from contamination.[8] For larger quantities or significant splash risks, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-Approved Respirator (If necessary)While a fume hood is the primary control, if procedures are likely to generate significant dust or aerosols that cannot be contained, a NIOSH-approved N95 or higher respirator is required.[2][9][11]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, sequential workflow is critical for minimizing exposure and preventing contamination.

Step 1: Preparation and Area Setup

  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface within the fume hood with absorbent, plastic-backed paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it within the fume hood.

  • Ensure a designated hazardous waste container is properly labeled and accessible.

Step 2: Donning PPE

  • Put on the laboratory coat, ensuring it is fully buttoned.

  • Don the first pair of nitrile gloves.

  • Put on chemical safety goggles.

  • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[10]

  • If required, put on a face shield and/or respirator.

Step 3: Handling and Weighing

  • Perform all manipulations of the solid compound deep within the chemical fume hood to contain any dust.

  • Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat.

  • Avoid creating dust clouds by handling the material gently.[4][5]

  • Once weighing is complete, securely close the primary container.

Step 4: Post-Handling and Doffing PPE

  • Clean any contaminated equipment and the work surface within the fume hood using an appropriate solvent and absorbent pads. Dispose of all cleaning materials as hazardous waste.

  • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

  • Remove the face shield (if used) and lab coat, storing them in a designated area or placing them in a designated laundry container if contaminated.

  • Remove safety goggles.

  • Remove the inner pair of gloves and dispose of them as hazardous waste.

  • Immediately wash hands thoroughly with soap and water.[4]

Emergency Protocols

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[4]

  • Ingestion : Rinse the mouth with water.[6] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste : All excess N-[4-(2-hydroxyethyl)phenyl]acetamide and any solutions containing it must be disposed of in a clearly labeled hazardous waste container.[4][5] Do not pour down the drain.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and contaminated PPE, must be collected in a designated solid hazardous waste container.[5]

  • Regulatory Compliance : All waste must be disposed of through an approved waste disposal plant, adhering to all local, state, and federal regulations.[4]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling N-[4-(2-hydroxyethyl)phenyl]acetamide.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal cluster_exit Phase 4: Exit Protocol prep_area 1. Prepare Work Area (Fume Hood, Liners) don_ppe 2. Don Full PPE (Coat, Goggles, Double Gloves) prep_area->don_ppe weigh 3. Weigh Compound (Inside Fume Hood) don_ppe->weigh experiment 4. Perform Experiment weigh->experiment decon 5. Decontaminate Surfaces & Equipment experiment->decon dispose 6. Dispose of Waste (Chemical & Solid) decon->dispose doff_ppe 7. Doff PPE (Outer Gloves First) dispose->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling N-[4-(2-hydroxyethyl)phenyl]acetamide.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ChemicalBook. (2026). N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: N-Ethylacetamide.
  • PENTA. (2023). Acetamide - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (2025). Navigating the Safe Handling of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: A Comprehensive Guide.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。